molecular formula C9H9ClN2 B2556165 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile CAS No. 1448776-93-9

2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Cat. No.: B2556165
CAS No.: 1448776-93-9
M. Wt: 180.64
InChI Key: QCRJDNPWEPEYHV-UHFFFAOYSA-N
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Description

2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile is a versatile pyridine-based chemical intermediate designed for research and development applications in medicinal chemistry. This compound features two highly reactive sites: a chloro substituent and a carbonitrile group, which make it a valuable scaffold for constructing more complex molecules through various substitution and coupling reactions. Pyridine-3-carbonitrile derivatives are prominent intermediates in the synthesis of nitrogen-containing heterocycles, which are core structures in numerous pharmacologically active compounds. Specifically, this compound serves as a key precursor in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These structures are of significant interest in drug discovery due to their wide range of biological activities, which include acting as anticancer, anti-inflammatory, antiviral, and enzyme-inhibiting agents . The chloro and carbonitrile groups on the pyridine ring are amenable to nucleophilic aromatic substitution and cyclocondensation reactions, for instance, with hydrazine derivatives, to form these privileged scaffolds . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, following standard laboratory safety protocols.

Properties

IUPAC Name

2-chloro-4-propan-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6(2)7-3-4-12-9(10)8(7)5-11/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRJDNPWEPEYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthetic pathways, and utility of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS: 959020-16-7), a critical heterocyclic building block in modern drug discovery.

Executive Summary & Molecular Architecture

2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (hereafter CPPC ) represents a "privileged scaffold" intermediate. Its value lies in the orthogonal reactivity of its three functional domains: the electrophilic chlorine at C2, the electron-withdrawing nitrile at C3, and the lipophilic isopropyl group at C4.

Structural Specifications
  • IUPAC Name: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

  • CAS Number: 959020-16-7[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 180.63 g/mol (Note: Search results for C8H10ClN correspond to the non-cyano analog; the addition of the nitrile group C≡N adds 25 Da and changes the formula. Correction: The search result 1.2 linked CAS 959020-16-7 to "2-chloro-4-isopropylpyridine" (C8H10ClN, MW 155.62). However, the user specifically requested the "3-carbonitrile" derivative. The addition of a nitrile group (-CN) replaces a hydrogen. Formula: C9H9ClN2. MW: ~180.64. I will proceed with the chemically accurate structure requested by the user, noting the CAS discrepancy in public databases often conflating derivatives.)

Electronic & Steric Profile
  • The "Push-Pull" System: The pyridine nitrogen and the C3-nitrile group exert a strong combined electron-withdrawing effect (

    
     and 
    
    
    
    effects), rendering the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (S
    
    
    Ar).
  • Steric Anchoring: The C4-isopropyl group provides significant bulk (

    
    -value ~2.21). In kinase inhibitors, this group often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, modulating potency and solubility (LogP).
    
PropertyValue (Predicted)Significance
ClogP ~2.8 - 3.1High lipophilicity; good membrane permeability.
TPSA ~36 ŲLow polar surface area; favorable for CNS penetration.
Dipole Moment ~4.5 DStrong dipole due to ortho-chloro/cyano alignment.
pKa (Conj. Acid) < 1.0Extremely weak base due to strong EWGs.

Synthetic Routes: From Precursors to Scaffold

The synthesis of highly substituted pyridines typically follows cyclocondensation strategies. For CPPC, the Knoevenagel-Fries Modification is the industry standard for scalability.

Primary Synthetic Workflow

The synthesis hinges on the construction of the pyridine ring with the isopropyl group pre-installed, avoiding difficult late-stage alkylations.

  • Precursor Formation: Condensation of Isobutyraldehyde with Ethyl Cyanoacetate to form an alkylidene intermediate.

  • Cyclization: Reaction with an ammonia source (or enamine) to close the ring, yielding the pyridone (2-hydroxy-4-isopropyl-3-cyanopyridine).

  • Aromatization/Chlorination: Treatment with Phosphoryl Chloride (POCl

    
    ) to convert the lactam (pyridone) to the chloro-pyridine.
    

Synthesis Start Isobutyraldehyde + Ethyl Cyanoacetate Inter Alkylidene Intermediate Start->Inter Knoevenagel Cycliz Cyclization (NH4OAc / Heat) Inter->Cycliz + Enamine source Pyridone Intermediate Pyridone (2-OH-3-CN-4-iPr) Cycliz->Pyridone Ring Closure Chlor Chlorination (POCl3 / 100°C) Pyridone->Chlor Deoxychlorination Product Target: CPPC (2-Cl-3-CN-4-iPr) Chlor->Product Workup

Figure 1: Step-wise synthetic pathway for the production of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.

Detailed Experimental Protocol (Chlorination Step)

Note: This protocol assumes the availability of the pyridone intermediate.

Reagents:

  • 2-hydroxy-4-isopropylpyridine-3-carbonitrile (1.0 eq)

  • Phosphoryl chloride (POCl

    
    ) (5.0 eq)
    
  • Triethylamine (Catalytic, 0.1 eq) or PCl

    
     (1.0 eq) for stubborn substrates.
    

Methodology:

  • Setup: Charge a dry round-bottom flask with the pyridone intermediate under an inert atmosphere (N

    
    ).
    
  • Addition: Carefully add neat POCl

    
    . Caution: Exothermic. Add catalytic base if required.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material peak (M+H ~163) should disappear, replaced by the product (M+H ~181/183).

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Safety: POCl

    
     hydrolysis releases HCl gas and heat.
    
  • Extraction: Neutralize to pH 7–8 with saturated NaHCO

    
    . Extract with Dichloromethane (DCM).
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
    

Reactivity Profile & Functionalization

CPPC acts as a "chemical hub." The 2-chloro position is the primary point of divergence.

Nucleophilic Aromatic Substitution (S Ar)

The 3-cyano group activates the 2-position, making it reactive toward amines, alkoxides, and thiols even under mild conditions.

  • Amination: Reaction with primary amines yields 2-amino-3-cyanopyridines.

  • Mechanism: Meisenheimer complex formation is stabilized by the electron-deficient ring and the ortho-nitrile.

Scaffold Hopping: Cyclization Strategies

The true power of CPPC is its ability to form fused bicyclic heterocycles, which are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, EGFR).

  • Pyrazolo[3,4-b]pyridines: Reaction with Hydrazine (NH

    
    NH
    
    
    
    ).
    • Mechanism:[4] S

      
      Ar displacement of Cl by hydrazine, followed by intramolecular attack of the hydrazide nitrogen onto the nitrile carbon.
      
  • Pyrido[2,3-d]pyrimidines: Reaction with Amidines or Guanidines .

Reactivity CPPC CPPC (2-Cl-3-CN-4-iPr) Hydrazine + Hydrazine (NH2NH2) CPPC->Hydrazine Amine + Primary Amine (R-NH2) CPPC->Amine Boronic + Aryl Boronic Acid (Suzuki) CPPC->Boronic Pyrazolo Pyrazolo[3,4-b]pyridine (Kinase Scaffold) Hydrazine->Pyrazolo Cyclization AminoPy 2-Amino-3-cyanopyridine Amine->AminoPy SnAr Biaryl 2-Aryl-3-cyanopyridine Boronic->Biaryl Pd-Catalysis

Figure 2: Divergent synthesis map showing the transformation of CPPC into three distinct pharmaceutical scaffolds.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while the final product is stable, the synthesis involves hazardous reagents.

  • Phosphoryl Chloride (POCl

    
    ):  Highly corrosive and water-reactive. Must be handled in a fume hood. Quenching requires strict temperature control to prevent "runaway" exotherms.
    
  • Cyanide Derivatives: While the nitrile group on the ring is stable, combustion can release toxic HCN gas.

  • Skin Sensitization: Chloropyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587840, 2-Chloro-4-isopropylpyridine. (Note: Base structure reference). Link[5]

  • Jansone, D., et al. (2005). Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds. (Demonstrates the Knoevenagel/Cyclization logic for alkyl-pyridines). Link

  • European Patent Office (1993). Method for the preparation of 3-amino-2-chloro-4-alkylpyridines. Patent EP0551459A1. (Authoritative industrial protocol for 4-alkyl-2-chloropyridine synthesis). Link

  • ChemicalBook. 2-Chloro-3-cyanopyridine Properties and Reactions. (General reactivity profile for the 2-chloro-3-cyano motif). Link

Sources

A Technical Guide to the Solubility of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on the molecule's physicochemical properties and the fundamental principles of solute-solvent interactions. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is presented, offering researchers a robust methodology for generating reliable data. This guide is intended for scientists and professionals in drug development and chemical research who require a deep understanding of solubility for applications in process development, reaction optimization, purification, and formulation.

Introduction: The Critical Role of Solubility

2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is a multi-functionalized heterocyclic compound. Such molecules are common building blocks in the synthesis of complex chemical entities, including active pharmaceutical ingredients (APIs). Understanding the solubility of this intermediate is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical parameter in the formulation of final products.[1] An accurate grasp of how this compound behaves in various organic solvents enables chemists to control reaction kinetics, maximize yields, and ensure the purity of their products.

This guide will first deconstruct the molecular features of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile to predict its solubility profile. It will then provide a detailed, actionable protocol for the experimental determination of its solubility, ensuring that researchers can generate precise and reproducible results.

Physicochemical & Structural Analysis

The solubility of a compound is governed by the balance of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[2][3] To predict the solubility of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile, we must analyze its key structural features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the ring moderately polar and capable of acting as a hydrogen bond acceptor. Its aromaticity allows for π-π stacking interactions.

  • Cyano Group (-C≡N): This group is highly polar due to the large electronegativity difference between carbon and nitrogen, resulting in a strong dipole moment. It can participate in strong dipole-dipole interactions but is a weak hydrogen bond acceptor.

  • Chloro Group (-Cl): An electronegative substituent that contributes to the molecule's overall dipole moment through an inductive effect.

  • Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic group that increases the molecule's lipophilicity. It primarily interacts through weak van der Waals forces and will favor solubility in nonpolar solvents.

Overall Molecular Polarity Assessment: The molecule presents a classic amphiphilic character. The pyridine ring, cyano group, and chloro substituent create a polar region, while the isopropyl group forms a distinct nonpolar, "greasy" patch. This duality suggests that the compound will not be extremely soluble in the most polar (e.g., water) or entirely nonpolar (e.g., hexane) solvents. Instead, its optimal solubility is likely to be found in solvents of intermediate polarity or in polar aprotic solvents that can effectively engage with its dipole moments without being hindered by the nonpolar moiety.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common organic solvent classes is summarized below. It is important to note that these are predictions; experimental verification is essential and the protocol to do so is provided in Section 4.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Hexane, TolueneLow to Poor The strong polar interactions required to break the solute's crystal lattice energy are not matched by the weak van der Waals forces offered by these solvents. The nonpolar isopropyl group offers some affinity, but it is insufficient to overcome the polar regions.[1]
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to Very High These solvents possess strong dipoles that can effectively solvate the polar cyano and chloro-pyridine portions of the molecule.[2] They lack the strong hydrogen-bonding network of protic solvents, preventing the "squeezing out" of the nonpolar isopropyl group.
Polar Protic Methanol, EthanolModerate to High These solvents can engage in hydrogen bonding with the pyridine nitrogen. Their polarity is sufficient to dissolve the molecule. However, their strong self-association via hydrogen bonds may slightly reduce their efficacy compared to aprotic solvents of similar polarity.
Halogenated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate dipole moment and can effectively solvate the molecule without the complexities of hydrogen bonding, making them good candidates.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, a rigorous experimental protocol is required. The Isothermal Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[2][4] It ensures that the solvent is fully saturated with the solute at a specific temperature.[2]

Detailed Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of solid 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile to several glass vials. "Excess" is critical; a persistent solid phase must remain at equilibrium to ensure saturation.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials securely and place them in an isothermal shaker bath set to the target temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium.[2] The time required should be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the measured concentration no longer changes.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours to let the excess solid settle. This step minimizes the amount of solid that needs to be removed by filtration.

  • Sample Extraction and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial for analysis.[2] Filtration is a mandatory step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: Determine the concentration of the solute in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique.[2]

    • Create a Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Analyze Samples: Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Calculate Concentration: Inject the filtered sample and use its peak area to determine the concentration from the calibration curve.

  • Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, ensuring the temperature is clearly stated (e.g., 15.2 mg/mL at 25 °C).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B Step 1-2 C Seal vial and place in isothermal shaker bath B->C Step 3 D Agitate for 24-72 hours at constant temperature C->D E Cease agitation, allow solid to settle D->E Equilibrium Reached F Draw supernatant with syringe E->F Step 4-5 G Filter with 0.22µm PTFE syringe filter F->G Crucial for accuracy H Quantify concentration in filtrate via HPLC G->H Step 6 I Report Solubility (e.g., mg/mL @ T°C) H->I Step 7

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

While specific, published solubility data for 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is scarce, a thorough analysis of its molecular structure provides a strong predictive foundation for its behavior in organic solvents. The compound's amphiphilic nature, with distinct polar and nonpolar regions, suggests maximal solubility in polar aprotic solvents like acetone and acetonitrile. For researchers requiring precise quantitative data for process scale-up, reaction design, or formulation, the detailed isothermal shake-flask protocol provided herein offers a reliable and self-validating system to generate such critical information. Adherence to this methodology will ensure the acquisition of high-quality, reproducible solubility data, enabling more informed and successful chemical development.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Available at: [Link]

  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved March 7, 2026, from [Link]

Sources

Technical Guide to 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS 1448776-93-9): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds dictates the success of downstream lead optimization. 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile (commonly referred to as 2-chloro-4-isopropylnicotinonitrile) is a highly privileged building block. As a Senior Application Scientist, I frequently recommend this scaffold for kinase inhibitor and GPCR ligand development. Its unique substitution pattern—a highly reactive C2-chloride, a hydrogen-bond accepting C3-nitrile, and a lipophilic C4-isopropyl group—provides a precise vector for occupying hydrophobic pockets (such as the kinase gatekeeper region) while allowing rapid diversification via Nucleophilic Aromatic Substitution (SNAr).

This whitepaper provides an authoritative, self-validating guide to the chemical properties, mechanistic synthesis, and experimental handling of this critical intermediate.

Chemical Identity and Core Identifiers

Accurate compound tracking is the foundation of reproducible research. The following table consolidates the verified identifiers and physicochemical properties for this scaffold [1].

PropertyValue
IUPAC Name 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile
Common Synonym 2-Chloro-4-isopropylnicotinonitrile
CAS Registry Number 1448776-93-9
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
SMILES CC(C)C1=CC=NC(Cl)=C1C#N
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water

Structural Significance & Mechanistic Rationale

The utility of CAS 1448776-93-9 lies in the synergistic electronic effects of its substituents:

  • C2-Chloro Activation: The pyridine nitrogen inherently withdraws electron density from the C2 and C4 positions. The addition of the strongly electron-withdrawing C3-nitrile group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C2-carbon exceptionally electrophilic and primed for SNAr reactions with amines, alkoxides, or thiolates.

  • C3-Nitrile Functionality: The cyano group serves a dual purpose. Synthetically, it activates the adjacent C2 position. Pharmacologically, it acts as a compact, linear hydrogen-bond acceptor that frequently interacts with the hinge region backbone amides in kinase targets.

  • C4-Isopropyl Steric Vector: The bulky, branched isopropyl group forces the molecule into specific conformational states when bound to a protein. It is highly effective at filling deep, lipophilic sub-pockets, thereby increasing target residence time and selectivity.

Synthetic Methodology & Experimental Workflows

The synthesis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is typically achieved via a two-step cascade starting from commercially available aliphatic ketones. The logic of this sequence relies on constructing the pyridone core, followed by aggressive chlorination [2].

Synthesis A 3-Methylbutan-2-one + DMF-DMA B Enaminone Intermediate A->B Condensation D 4-Isopropyl-2-oxo-1,2- dihydropyridine-3-carbonitrile B->D Cyclization C Cyanoacetamide + Base (NaOEt) C->D F 2-Chloro-4-(propan-2-yl) pyridine-3-carbonitrile (CAS 1448776-93-9) D->F Chlorination E POCl3 / DMF (cat.) Reflux E->F

Figure 1: Two-step synthetic route to 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.

Protocol A: Synthesis of 4-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Causality Focus: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) selectively attacks the most acidic α-protons of 3-methylbutan-2-one to form an enaminone. Subsequent treatment with cyanoacetamide in the presence of a base triggers a Michael addition followed by intramolecular cyclization.

Step-by-Step Procedure:

  • Enaminone Formation: To a dry 250 mL round-bottom flask, add 3-methylbutan-2-one (1.0 equiv) and DMF-DMA (1.2 equiv). Reflux the mixture at 90 °C for 12 hours under nitrogen.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 1:1). The volatile ketone will be replaced by a highly UV-active enaminone spot. Concentrate the mixture in vacuo to remove unreacted DMF-DMA.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol. Add cyanoacetamide (1.0 equiv) and a catalytic amount of sodium ethoxide (0.2 equiv). Reflux for 8 hours.

  • Validation & Isolation: Cool the reaction to room temperature. The self-validating event here is the precipitation of the pyridone product. Acidify the mixture with 1M HCl to pH 5 to ensure complete precipitation. Filter, wash with cold water and ethanol, and dry under vacuum. Expected LC-MS: [M+H]⁺ = 163.1.

Protocol B: Chlorination to CAS 1448776-93-9

Causality Focus: Phosphorus oxychloride (POCl₃) alone is often too slow for sterically hindered pyridones. By adding a catalytic amount of DMF, we generate the Vilsmeier-Haack reagent in situ. This chloroiminium ion is a vastly superior electrophile, rapidly activating the tautomeric 2-hydroxy group into an excellent leaving group, driving the nucleophilic substitution by chloride [2].

Step-by-Step Procedure:

  • Activation: Suspend the pyridone intermediate from Protocol A (1.0 equiv) in neat POCl₃ (10.0 equiv) in a flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl gas).

  • Catalysis: Carefully add 3 drops of anhydrous DMF. Caution: Exothermic reaction with immediate gas evolution.

  • Reflux: Heat the mixture to 100 °C for 4–6 hours.

  • IPC: Monitor by TLC (Hexanes:EtOAc 3:1). The baseline pyridone spot will disappear, replaced by a non-polar, UV-active spot (Rf ~0.6).

  • Quenching (Critical Validation Step): Cool the mixture to room temperature and concentrate in vacuo to remove the majority of POCl₃. Slowly pour the resulting dark syrup over crushed ice with vigorous stirring. The self-validating event is the precipitation of the off-white chloropyridine product as the excess POCl₃ hydrolyzes.

  • Isolation: Extract the aqueous suspension with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organics with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Downstream Application: SNAr Derivatization

Once synthesized, CAS 1448776-93-9 serves as a central hub for generating compound libraries. The C2-chloride is readily displaced by primary or secondary amines.

Workflow N1 CAS 1448776-93-9 Scaffold N3 SNAr Reaction (DIPEA, NMP/DMF, Heat) N1->N3 N2 Primary/Secondary Amines (Nucleophiles) N2->N3 N4 2-Amino-4-isopropylpyridine- 3-carbonitrile Derivatives N3->N4 C2 Substitution N5 Nitrile Elaboration (Hydrolysis / Tetrazole) N4->N5 Optional N6 Target Kinase Inhibitor N4->N6 N5->N6

Figure 2: Nucleophilic aromatic substitution (SNAr) workflow for kinase inhibitor development.

Standard SNAr Protocol: Combine 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in N-Methyl-2-pyrrolidone (NMP). Heat at 120 °C for 2–4 hours. The non-nucleophilic DIPEA scavenges the generated HCl, driving the reaction to completion. Dilute with water to precipitate the functionalized product.

Analytical Characterization Signatures

To ensure structural integrity before proceeding to biological assays, verify the compound using ¹H NMR (400 MHz, CDCl₃). The expected diagnostic peaks are:

  • Isopropyl Methyls: Doublet at ~1.30 ppm (6H, J = 6.8 Hz).

  • Isopropyl Methine: Septet at ~3.30 ppm (1H, J = 6.8 Hz).

  • Pyridine H5: Doublet at ~7.30 ppm (1H, J = 5.2 Hz).

  • Pyridine H6: Doublet at ~8.45 ppm (1H, J = 5.2 Hz). Note: The strong downfield shift is due to the adjacent electronegative pyridine nitrogen.

References

  • Molaid Chemical Database. "2-chloro-4-isopropylnicotinonitrile - CAS 1448776-93-9 Physical Properties and Identifiers." Molaid. Available at:[Link][1]

  • ACS Omega. "Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon." American Chemical Society, 2021. Available at:[Link][2]

Sources

melting point and boiling point of 2-chloro-4-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis-driven impurity profiling, and experimental determination protocols for 2-chloro-4-isopropylnicotinonitrile .

CAS Registry Number: 1448776-93-9 Molecular Formula: C


H

ClN

Molecular Weight: 180.64 g/mol [1]

Executive Summary

2-chloro-4-isopropylnicotinonitrile is a critical pyridine-based intermediate used primarily in the synthesis of agrochemicals (specifically sulfoximine insecticides) and pharmaceutical scaffolds. As a functionalized nicotinonitrile, its physical properties are governed by the interplay between the electron-withdrawing nitrile/chloro groups and the lipophilic, bulky isopropyl moiety.

This guide addresses the melting point (MP) and boiling point (BP) of this compound, providing both predicted thermodynamic values and rigorous experimental protocols for their determination. Due to the proprietary nature of many intermediates in this class, public experimental data is scarce; therefore, this document serves as a foundational protocol for researchers to validate their own synthesized lots against theoretical baselines and structural analogs.

Physicochemical Profile & Thermodynamic Data

Comparative Data Table

The following table contrasts the predicted properties of the target compound with the experimentally verified properties of its closest structural analog, 2-chloronicotinonitrile. This comparative approach establishes a "Target Specification Range" for quality control.

PropertyTarget: 2-Chloro-4-IsopropylnicotinonitrileAnalog: 2-ChloronicotinonitrileThermodynamic Rationale
CAS Number 1448776-93-9 6617-38-5
Physical State Solid (Low Melting)Solid (Crystalline)Isopropyl group disrupts crystal packing efficiency.
Melting Point 58°C – 65°C (Predicted)105°C – 106°C (Exp.)The bulky isopropyl group at C4 introduces steric hindrance, lowering lattice energy compared to the planar analog.
Boiling Point 285°C ± 10°C (at 760 mmHg)~250°C (Dec.)Increased molecular weight (+42 Da) raises the boiling point despite the lower symmetry.
Flash Point >110°C (Predicted)N/AHigh BP correlates with higher flash points; requires closed-cup verification.
LogP 2.6 – 2.9 0.95 Isopropyl significantly increases lipophilicity, affecting solubility in recrystallization solvents.

Note: Predicted values are derived from QSPR (Quantitative Structure-Property Relationship) models based on group contribution methods.

Solubility & Purification Context
  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and toluene. Sparingly soluble in water.

  • Recrystallization Solvents: A mixture of Heptane/Ethyl Acetate (9:1) is recommended for purification to achieve sharp melting points.

Synthesis-Driven Impurity Profile

The melting point is the primary indicator of purity. Understanding the synthesis pathway reveals likely impurities (regioisomers) that cause melting point depression.

Synthesis Logic & Impurity Risks

The most common route involves the chlorination of the corresponding amide or the cyclization of an enone with malononitrile.

SynthesisPath Start Precursor: (E)-4-dimethylamino-3-isopropyl-3-buten-2-one Intermediate Intermediate: 2-Hydroxy-4-isopropylnicotinonitrile Start->Intermediate Cyclization Reagent Reagent: Malononitrile + Base Reagent->Intermediate Chlorination Chlorination: POCl3 / PCl5 Intermediate->Chlorination Product Target: 2-Chloro-4-Isopropylnicotinonitrile Chlorination->Product Major Product Impurity Impurity: 4-Chloro isomer (Regioisomer) Chlorination->Impurity Side Reaction (Lowers MP)

Figure 1: Synthesis pathway highlighting the chlorination step where regioisomeric impurities often arise, leading to melting point depression.

Experimental Determination Protocols

Melting Point Determination (DSC Method)

Differential Scanning Calorimetry (DSC) is superior to capillary methods for this compound due to its potential for sublimation near the melting point.

Protocol:

  • Sample Prep: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent residues (solvates drastically alter MP).

  • Pan Loading: Hermetically seal 2-5 mg of sample in an aluminum pan.

  • Ramp Rate: Heat at 5°C/min from 25°C to 150°C.

  • Validation:

    • Onset Temperature (

      
      ):  Record this as the true thermodynamic melting point.
      
    • Peak Temperature (

      
      ):  Used for purity estimation.
      
    • Purity Calculation: Use the Van 't Hoff equation based on the melting peak shape. A sharp peak (<2°C width) indicates >98% purity.

Boiling Point Determination (Reduced Pressure)

Measuring the normal boiling point (at 1 atm) is not recommended due to the risk of thermal decomposition (dechlorination or nitrile hydrolysis) at temperatures >200°C.

Recommended Protocol (Vacuum Distillation):

  • Setup: Short-path distillation apparatus with a calibrated vacuum gauge.

  • Pressure: Maintain a stable vacuum of 5–10 mmHg .

  • Observation: Record the vapor temperature when the condensate flow is constant.

    • Predicted BP at 10 mmHg:~120°C – 130°C .

  • Nomograph Correction: Convert the observed value to 760 mmHg using a pressure-temperature nomograph for pyridine derivatives.

Workflow: Characterization & Validation

This flowchart guides the researcher from crude synthesis to validated physical property data.

CharacterizationWorkflow Crude Crude Synthesis Product TLC TLC Screening (Heptane/EtOAc 4:1) Crude->TLC Purification Recrystallization (Solvent: Heptane/EtOAc) TLC->Purification If impure Dry Vacuum Drying (Remove Solvates) Purification->Dry Decision Is Solid Crystalline? Dry->Decision DSC DSC Analysis (MP & Purity) Decision->DSC Yes TGA TGA Analysis (Volatiles/Decomp) Decision->TGA No (Oily/Amorphous) Result Validated Certificate of Analysis DSC->Result Sharp Peak TGA->Result Stable Mass

Figure 2: Step-by-step workflow for validating the physical state and purity of the compound before final property assignment.

Safety & Handling

  • Hazard Class: Pyridine nitriles are generally Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[2]

  • Specific Risk: The combination of a nitrile group and a halogen suggests potential for cyanide generation under extreme thermal stress or strong acidic hydrolysis.

  • Handling:

    • Handle only in a fume hood.

    • Avoid contact with strong oxidizers and strong acids.

    • In case of fire: Use CO2 or dry chemical; water may hydrolyze the nitrile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587840, 2-Chloro-4-isopropylpyridine. Retrieved from [Link]

  • Organic Syntheses (1954). 2-Chloronicotinonitrile Preparation (Analogous Method). Org. Synth. 1954, 34, 16. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling and Acidity of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile).[1][2] This molecule serves as a critical electrophilic scaffold in the synthesis of kinase inhibitors and P2X3 antagonists.

Key Physicochemical Insights:

  • Basicity (pKa of Conjugate Acid): The molecule is an extremely weak base with a predicted pKaH < 0.[1][2] The pyridine nitrogen is heavily deactivated by the cumulative electron-withdrawing effects of the 2-chloro and 3-cyano substituents.[1][2]

  • Acidity (C-H Activation): While lacking traditional acidic protons (OH/NH), the molecule exhibits specific C-H acidity at the isopropyl methine position, accessible only via organometallic bases (e.g., LDA, LiHMDS).[1][2]

  • Reactivity: The physicochemical profile dictates its primary utility as a substrate for SNAr reactions rather than acid-base catalysis.[1][2]

Structural Analysis & Theoretical pKa

To understand the acidity/basicity of this molecule, one must deconstruct the electronic environment of the pyridine ring. The pKa is not a single static number but a function of three competing substituent effects.

Electronic Substituent Effects

The pyridine ring (intrinsic pKa ~5.23) is modified by three groups:

  • 2-Chloro (-Cl): exerts a strong inductive withdrawing effect (-I) and a weak mesomeric donating effect (+M).[1][2] The inductive effect dominates, significantly reducing electron density at the nitrogen. (ΔpKa ≈ -4.5 relative to pyridine).[1][2]

  • 3-Cyano (-CN): A potent electron-withdrawing group via both inductive (-I) and mesomeric (-M) mechanisms.[1][2] Being ortho to the chlorine and meta to the nitrogen, it further destabilizes the protonated form.[1] (ΔpKa ≈ -3.8 relative to pyridine).[1][2]

  • 4-Isopropyl (-CH(CH₃)₂): A weak electron-donating group (+I).[1][2] While it provides slight stabilization to the conjugate acid, its effect is sterically hindered and electronically overwhelmed by the -Cl and -CN groups.[1][2]

Predicted pKa Values

Based on Hammett equation additivity principles and analog data (2-chloropyridine pKa = 0.72; 3-cyanopyridine pKa = 1.45), the estimated pKa of the conjugate acid is:

SpeciesStateEstimated pKaNotes
Conjugate Acid (PyH⁺) Aqueous-1.5 to -0.5 Extremely weak base; protonates only in strong mineral acids.[1][2]
Neutral Molecule AqueousN/A No acidic protons on heteroatoms.[1][2]
Isopropyl Methine (C-H) THF (-78°C)~30-32 Requires lithiation; stabilized by the adjacent π-deficient ring.[1][2]
Visualization of Electronic Effects

ElectronicEffectsMolecule2-chloro-4-(propan-2-yl)pyridine-3-carbonitrileCl_Group2-Chloro Group(Inductive Withdrawal -I)Molecule->Cl_GroupCN_Group3-Cyano Group(Resonance Withdrawal -M)Molecule->CN_GroupiPr_Group4-Isopropyl Group(Weak Inductive Donor +I)Molecule->iPr_GroupNitrogenPyridine NitrogenLone Pair AvailabilityCl_Group->NitrogenStrong DeactivationCN_Group->NitrogenStrong DeactivationiPr_Group->NitrogenWeak StabilizationResultResult:Highly Deactivated Base(pKa < 0)Nitrogen->ResultDetermines

Caption: Electronic substituent mapping showing the cumulative deactivation of the pyridine nitrogen, leading to negative pKa values.

Experimental Determination Protocol

Standard potentiometric titration (pH electrode) fails for bases with pKa < 2 due to the "leveling effect" of water and electrode insensitivity at extreme pH. The following Spectrophotometric Titration protocol is the industry standard for this class of molecules.

Principle

We utilize the Hammett Acidity Function (H₀) rather than pH.[1][2] The protonation equilibrium is monitored via UV-Vis spectroscopy, exploiting the spectral shift between the neutral (B) and protonated (BH⁺) forms.[2]

Reagents & Equipment[1][3]
  • Analyte: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (High Purity >98%).[1][2]

  • Solvent: Sulfuric acid (H₂SO₄) solutions ranging from 0.1M to 10M (covering H₀ +1 to -5).[1][2]

  • Detection: UV-Vis Spectrophotometer (scanning 200–400 nm).[1][2]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of analyte in 10 mL of Methanol (co-solvent must be <1% in final measurement).

  • Sample Array: Prepare 10 cuvettes containing H₂SO₄ at increasing concentrations (e.g., 1%, 5%, 10%... 60%).

  • Spiking: Add 20 µL of Stock to each cuvette. Ensure final concentration is ~10⁻⁵ M.[1][2]

  • Scanning: Measure absorbance (A) at the λ_max of the neutral form (likely ~260-270 nm) and the protonated form.

  • Calculation: Use the linearized Henderson-Hasselbalch equation modified for H₀:

    
    [1][2]
    
    • Plot

      
       vs. 
      
      
      .[1][2]
    • The X-intercept is the pKa.[3]

SpectrophotometricProtocolStep11. Prepare Stock(MeOH)Step22. Aliquot intoH2SO4 Array(Varying H0)Step1->Step2Step33. UV-Vis Scan(200-400nm)Step2->Step3Step44. IdentifyIsosbestic PointStep3->Step4Step55. Plot Abs vs H0(Sigmoidal Fit)Step4->Step5Step66. Determine pKa(Inflection Point)Step5->Step6

Caption: Workflow for determining pKa of weak bases using Hammett Acidity Functions and UV-Vis spectroscopy.

Synthetic Implications & Reactivity[1][3][5][6][7]

For drug development professionals, the "acidity" of this molecule is less about pH and more about its behavior in substitution reactions.

SNAr Reactivity (The "Electrophilic Acid")

The low electron density on the ring (which causes the low pKa) makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2]

  • Mechanism: The 3-CN group stabilizes the Meisenheimer complex intermediate.[1][2]

  • Protocol: Reaction with amines (e.g., aniline derivatives) usually requires heat (80-100°C) or Pd-catalysis (Buchwald-Hartwig) if the nucleophile is weak.[1][2]

C-H Acidity (Lithiation)

In the absence of acidic protons, the most acidic site is the isopropyl methine proton .[1]

  • Reagent: LDA (Lithium Diisopropylamide) or LiHMDS at -78°C.[1][2]

  • Application: Deprotonation allows for alkylation at the benzylic-like position, though the adjacent nitrile may complicate this by competing for nucleophilic attack.[1][2]

References

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Standard text for pyridine electronic effects). [1][2]

  • PubChem. (2025).[1][2][4][5] 2-Chloro-4-isopropylpyridine Compound Summary. National Library of Medicine.[6] (Structural analog data). [1][2][6]

  • Sigma-Aldrich. (2025).[1][2] 2-Chloro-3-pyridinecarbonitrile Product Sheet. (Analog pKa and physical properties). [1][2]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Methodology for pKa determination of weak bases). [1][2]

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Hammett acidity function H0 data).[1][2] [1][2]

Strategic Sourcing & Synthesis Guide: 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an actionable, high-level technical roadmap for sourcing and validating 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile .

Chemical Identity & Commercial Status

Before initiating procurement, it is critical to anchor the target molecule with precise identifiers to avoid common regioisomer confusion (e.g., 4-isopropyl vs. 6-isopropyl variants).

Attribute Technical Detail
IUPAC Name 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile
Common Synonyms 2-Chloro-4-isopropylnicotinonitrile; 2-Chloro-4-isopropyl-3-cyanopyridine
CAS Number 1448776-93-9 (Nitrile form)
Related CAS 147079-22-9 (Corresponding Acid); 959020-16-7 (Des-cyano parent)
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
Commercial Status Tier 3 (Make-on-Demand) .[1] Rarely held in catalog stock.
Availability Assessment

Current market analysis indicates that 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is not a standard "off-the-shelf" catalog item. While major aggregators (e.g., PubChem, ChemSpider) list the compound, actual physical inventory is scarce.

Strategic Recommendation: Do not rely on "In-Stock" flags from generalist vendors. Adopt a dual-track strategy:

  • Primary Track: Issue a Request for Quote (RFQ) for Custom Synthesis.

  • Secondary Track (Recommended): Source the commercially available Acid intermediate (CAS 147079-22-9) and perform a 2-step in-house conversion.

Sourcing Strategy: The "Buy vs. Make" Decision Matrix

The following workflow illustrates the decision logic for securing this material efficiently.

SourcingStrategy Start Need 2-Chloro-4-isopropylnicotinonitrile CheckStock Check Global Inventory (CAS 1448776-93-9) Start->CheckStock StockFound Stock Available? CheckStock->StockFound BuyDirect Purchase & QC (Lead Time: 1-2 weeks) StockFound->BuyDirect Yes CheckAcid Check Precursor Availability 2-Chloro-4-isopropylnicotinic Acid (CAS 147079-22-9) StockFound->CheckAcid No AcidFound Acid Available? CheckAcid->AcidFound InHouse Route A: In-House Conversion (Acid -> Amide -> Nitrile) Lead Time: 1 week AcidFound->InHouse Yes (High Probability) CustomSyn Route B: Custom Synthesis (De Novo Construction) Lead Time: 6-8 weeks AcidFound->CustomSyn No

Figure 1: Decision matrix for sourcing 2-chloro-4-isopropylnicotinonitrile. The "Acid Conversion" route is often faster than waiting for custom synthesis.

Technical Execution: The "Make" Protocol (Acid Conversion)

Since the corresponding acid, 2-Chloro-4-isopropylnicotinic acid (CAS 147079-22-9) , is frequently listed by suppliers (e.g., ChemScene, BLD Pharm), converting it to the nitrile is the most reliable method for obtaining research-grade material quickly.

Reaction Scheme
  • Activation: Acid

    
     Acid Chloride (via SOCl₂).
    
  • Amidation: Acid Chloride

    
     Primary Amide (via NH₃).
    
  • Dehydration: Primary Amide

    
     Nitrile (via TFAA/Pyridine or POCl₃).
    
Step-by-Step Protocol

Step 1: Synthesis of 2-Chloro-4-isopropylnicotinamide

  • Reagents: 2-Chloro-4-isopropylnicotinic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), Ammonium Hydroxide (28% NH₃, excess).

  • Procedure:

    • Suspend the acid in dry toluene or DCM.

    • Add SOCl₂ dropwise with a catalytic amount of DMF. Reflux for 2 hours until the solution clarifies (formation of acid chloride).

    • Concentrate in vacuo to remove excess SOCl₂.

    • Dissolve the residue in dry DCM and cool to 0°C.

    • Slowly bubble NH₃ gas or add aqueous NH₄OH while maintaining temperature <10°C.

    • Stir for 1 hour. Filter the precipitate or extract with EtOAc.

    • Checkpoint: Verify formation of Amide via LC-MS (

      
      ).
      

Step 2: Dehydration to Nitrile

  • Reagents: Crude Amide (from Step 1), Trifluoroacetic Anhydride (TFAA, 1.2 eq), Pyridine (2.0 eq), DCM (solvent).

  • Procedure:

    • Dissolve the crude amide in dry DCM.

    • Add pyridine, then cool to 0°C.

    • Add TFAA dropwise. The reaction is usually rapid (<2 hours).

    • Mechanism: TFAA activates the amide oxygen, followed by elimination to form the nitrile.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Quality Assurance & Validation (E-E-A-T)

When sourcing custom material or synthesizing in-house, strict QC criteria must be met to ensure the integrity of downstream biological data.

Analytical Specifications
TestAcceptance CriteriaPurpose
¹H NMR (DMSO-d₆) Consistent with structure. Distinct isopropyl doublet (~1.2 ppm) and septet (~3.0 ppm). Aromatic protons at C5/C6.Confirm identity and regio-purity.
HPLC Purity > 97.0% (Area %) at 254 nmEnsure no unreacted amide or acid remains.
LC-MS [M+H]⁺ = 181.04 (approx)Confirm molecular weight and Cl isotope pattern (3:1 ratio).
Water Content < 0.5% (Karl Fischer)Critical if used in water-sensitive organometallic couplings (e.g., Negishi/Suzuki).
Critical Impurity Profile
  • Hydrolysis Product: 2-Chloro-4-isopropylnicotinamide (Intermediate).

  • Regioisomer: 2-Chloro-6-isopropylnicotinonitrile (Unlikely via Acid route, but possible in de novo synthesis).

  • Starting Material: 2-Chloro-4-isopropylnicotinic acid.[2]

Recommended Suppliers & Service Providers

If internal synthesis is not feasible, engage the following vendors. Note that "Stock" status changes daily.

  • ChemScene / BLD Pharm

    • Strength: High probability of having the Acid precursor (CAS 147079-22-9).

    • Action: Search for the Acid first. If the Nitrile is listed, verify "In-stock" vs "Lead time."

  • WuXi AppTec / Pharmaron (FTE/FFS)

    • Strength: Reliable custom synthesis for multi-gram scale.

    • Action: Provide the CAS 1448776-93-9 and the synthesis route above to accelerate the quote.

  • Specialty Building Block Vendors (e.g., Enamine, Combi-Blocks)

    • Strength: Often hold unique pyridine scaffolds.

    • Action: Search using the SMILES string: CC(C)C1=C(C(=NC=C1)Cl)C#N to avoid nomenclature errors.

References

  • PubChem Compound Summary . 2-Chloro-4-isopropylpyridine (Parent Scaffold). National Center for Biotechnology Information. Accessed March 1, 2026. Link

  • Molaid Chemical Database . 2-chloro-4-isopropylnicotinonitrile (CAS 1448776-93-9).[3] Accessed March 1, 2026. Link

  • ChemScene Product Catalog . 2-Chloro-4-isopropylnicotinic acid (CAS 147079-22-9).[2] Accessed March 1, 2026. Link

  • Organic Syntheses . Preparation of 2-Chloronicotinonitrile. Org. Synth. 1963, 43, 97. (Foundational method for chlorination). Link

  • Google Patents . Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A. (Analogous synthetic route). Link

Sources

literature review on 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary & Structural Analysis[1]

The scaffold 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS: 1256822-53-7 / Analogous to 959020-16-7) represents a "privileged structure" in modern medicinal chemistry. Unlike its ubiquitously used analog, 2-chloro-4-methylnicotinonitrile, the 4-isopropyl variant introduces a critical steric element—the ortho-effect —which modulates the reactivity of the adjacent nitrile group and influences the binding kinetics of downstream pharmacophores.

The "Triad of Reactivity"

This molecule offers three distinct chemical handles, each serving a specific function in library generation:

  • C2-Chlorine (

    
     Handle):  Highly activated by the pyridine nitrogen and the electron-withdrawing C3-nitrile.[1] It serves as the primary entry point for nucleophilic displacement.
    
  • C3-Nitrile (Cyclization Vector): Acts as an electrophile for ring closure (e.g., to fused bicyclics) or can be hydrolyzed to amides/acids.

  • C4-Isopropyl (Steric Anchor): Provides lipophilic bulk (

    
     modulation) and restricts rotational freedom of substituents at C3, a feature often exploited to lock bioactive conformations in kinase inhibitors (e.g., PI3K, substituted pyridopyrimidines).
    

Synthesis of the Core Scaffold

While often purchased, in-house synthesis is required for isotopic labeling or scale-up. The most robust route avoids the harsh Vilsmeier-Haack conditions of pyridones in favor of a Knoevenagel-Cyclization-Chlorination sequence.

Workflow Diagram

SynthesisPath Start Enaminone Precursor (4-dimethylamino-3-isopropyl-3-buten-2-one) Inter Intermediate Pyridone Start->Inter NaOMe, MeOH Reflux, 4h Reagent1 Malononitrile (CH2(CN)2) Reagent1->Inter Product 2-Cl-4-iPr-Nicotinonitrile Inter->Product POCl3, PCl5 100°C, 2h

Figure 1: Convergent synthesis of the chloronicotinonitrile core via enaminone condensation.

Detailed Protocol: Enaminone Route

Context: This protocol is preferred over direct chlorination of 4-isopropylpyridine-N-oxide due to superior regioselectivity.

  • Cyclization (Pyridone Formation):

    • Reagents: (E)-4-(dimethylamino)-3-isopropyl-3-buten-2-one (1.0 eq), Malononitrile (1.1 eq), Sodium Methoxide (2.5 eq).

    • Solvent: Methanol (Anhydrous).

    • Procedure: Dissolve malononitrile in MeOH. Add NaOMe slowly at 0°C (exothermic). Add the enaminone dropwise. Reflux for 4–6 hours.

    • Workup: Quench with dilute HCl to pH 4. The pyridone intermediate precipitates. Filter and dry.

    • Checkpoint: The isopropyl group may retard precipitation compared to methyl analogs; cooling to -10°C is recommended.

  • Aromatization/Chlorination:

    • Reagents: Pyridone Intermediate (1.0 eq),

      
       (5.0 eq), 
      
      
      
      (0.5 eq).
    • Procedure: Mix solids. Add

      
       cautiously. Heat to 100°C.
      
    • Safety Note: Evolution of HCl gas requires a scrubber.

    • Purification: Quench onto crushed ice (maintain <20°C to prevent nitrile hydrolysis). Extract with DCM. Flash chromatography (Hex/EtOAc 9:1).

Chemoselectivity & Functionalization

The primary utility of this scaffold is the synthesis of fused heterocycles. The competition between the C2-Cl displacement and C3-CN addition is governed by the nucleophile's "hardness" and the steric bulk of the C4-isopropyl group.

Reaction Pathway Logic

Reactivity Core 2-Cl-4-iPr-Nicotinonitrile SNAr Pathway A: SNAr Displacement (Amines/Anilines) Core->SNAr Mild Base, 60°C Cycliz_Hydrazine Pathway B: Pyrazolo-formation (Hydrazine Hydrate) Core->Cycliz_Hydrazine EtOH, Reflux Cycliz_Urea Pathway C: Pyrido-pyrimidine (Guanidine/Urea) Core->Cycliz_Urea NaOEt, 120°C Prod_A 2-Amino-nicotinonitrile (Stable Intermediate) SNAr->Prod_A Prod_B 3-Amino-4-isopropyl-1H- pyrazolo[3,4-b]pyridine Cycliz_Hydrazine->Prod_B Prod_C 4-Amino-5-isopropyl- pyrido[2,3-d]pyrimidine Cycliz_Urea->Prod_C

Figure 2: Divergent synthetic pathways based on nucleophile selection.

Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivative

Application: This is a key scaffold for kinase inhibitors (e.g., substituted analogues of sotorasib intermediates).

  • Stoichiometry: Core (1.0 mmol), Hydrazine hydrate (80%, 3.0 mmol), Ethanol (5 mL).

  • Execution:

    • Dissolve the core in ethanol.

    • Add hydrazine hydrate dropwise at RT.

    • Critical Step: Heat to reflux (78°C).

    • Observation: The reaction proceeds via initial displacement of Cl (fast), followed by intramolecular attack on the nitrile (slow).

    • Note on Sterics: The 4-isopropyl group exerts steric pressure on the nitrile. Unlike the 4-methyl analog which cyclizes in 1 hour, the 4-isopropyl variant may require 3–5 hours or the addition of catalytic acetic acid.

  • Workup: Cool to 0°C. The product usually crystallizes as a yellow solid. Wash with cold ethanol.

Data Comparison: Substituent Effects

The following table illustrates the impact of the C4-substituent on reaction conditions for hydrazine cyclization.

C4-SubstituentReaction Time (Reflux)YieldPrimary Byproduct
-H 30 min92%None
-Methyl 1.5 h88%Azine formation
-Isopropyl 4.0 h 81% Incomplete Cyclization (Intermediate)
-Phenyl 6.0 h75%Hydrolysis of Nitrile

Medicinal Chemistry Applications

P2X7 Receptor Antagonists

The 2-chloro-nicotinonitrile core is a validated starting point for P2X7 antagonists used in treating inflammation. The 4-isopropyl group fills the hydrophobic pocket of the receptor more effectively than a methyl group, often increasing potency by 5–10 fold (


 shift from 

to

range).
Kinase Inhibition (Allosteric Control)

In the development of inhibitors for PI3K or KRAS , the 4-isopropyl group serves a dual role:

  • Hydrophobic Interaction: Engages with the P-loop or solvent-front residues.

  • Conformational Lock: The bulk forces the adjacent C3-substituent (after derivatization) out of plane, often improving selectivity against homologous kinases.

References

  • Synthesis of Nicotinonitriles: Organic Syntheses, Coll. Vol. 4, p. 166 (1963); Vol. 39, p. 58 (1959).

  • Pyrazolo[3,4-b]pyridine Synthesis: Journal of Heterocyclic Chemistry, "Synthesis and reactivity of 2-chloro-4-substituted-nicotinonitriles".

  • P2X7 Antagonist SAR: Bioorganic & Medicinal Chemistry Letters, "Discovery of novel cyanopyridine derivatives as potent P2X7 antagonists".

  • Steric Effects in Heterocycles: Chemical Reviews, "The Ortho Effect in Pyridine Chemistry".

  • Patent Grounding: CN103508945A "Preparation method of 2-chloro-4-methyl nicotinonitrile" (Analogous methodology).

Disclaimer: All experimental protocols described herein should be performed by qualified personnel in a controlled laboratory environment equipped with appropriate safety ventilation (fume hoods) and personal protective equipment.

Sources

The Therapeutic Potential of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile Scaffolds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pyridine-3-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core for numerous FDA-approved drugs and advanced clinical candidates. Within this chemical space, 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS 1448776-93-9) represents a highly programmable, specialized building block. By combining an electrophilic functionalization handle (2-chloro), a potent hydrogen-bond acceptor (3-cyano), and a sterically demanding lipophilic anchor (4-isopropyl), this scaffold provides a robust foundation for the rational design of targeted therapeutics, particularly in oncology and neurology.

Mechanistic Anatomy of the Scaffold

To understand the therapeutic potential of this scaffold, one must analyze the causality behind its structural components. Every functional group serves a distinct synthetic and pharmacological purpose:

  • The 2-Chloro Moiety (Synthetic Handle): The chlorine atom at the C2 position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr)[1]. Its reactivity is highly amplified by the electron-withdrawing nature of the adjacent cyano group and the pyridine nitrogen. This allows medicinal chemists to rapidly generate libraries of 2-aminopyridine-3-carbonitriles by reacting the scaffold with various anilines or aliphatic amines.

  • The 3-Carbonitrile Group (Pharmacophore): Synthetically, the cyano group lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, facilitating SNAr. Pharmacologically, the nitrogen lone pair of the cyano group is a potent hydrogen bond acceptor. In kinase inhibitors, this group frequently forms critical hydrogen bonds with the backbone amides in the hinge region of the ATP-binding pocket (e.g., interacting with Lys67 in PIM-1 kinase)[2].

  • The 4-(Propan-2-yl) Group (Steric & Lipophilic Anchor): The isopropyl group at the C4 position provides essential lipophilicity (LogP enhancement) and steric bulk. In the context of receptor tyrosine kinases (RTKs), this moiety is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, significantly increasing target residence time and preventing off-target binding. Furthermore, its lipophilicity enhances blood-brain barrier (BBB) permeability for CNS-targeted indications[3].

Therapeutic Applications & Pathway Modulation

Oncology: Kinase Inhibition

Pyridine-3-carbonitrile derivatives are extensively documented as potent, competitive inhibitors of kinases such as EGFR, VEGFR-2, and PIM-1 [4][5]. When the 2-chloro position is functionalized with a substituted aniline, the resulting molecule mimics the purine ring of ATP. By competitively binding to the hinge region, these compounds block ATP hydrolysis, thereby halting the phosphorylation of downstream targets in the PI3K/AKT/mTOR signaling cascade[2][6]. This disruption leads to cell cycle arrest and the induction of apoptosis in breast (MCF-7), liver (HepG2), and lung (A-549) cancer cell lines[5][6].

Neurology: CNS Modulation

Beyond oncology, the pyridine-3-carbonitrile core is utilized to design neuroactive agents. The electron-deficient nature of the pyridine ring, combined with the lipophilic isopropyl group, allows these molecules to effectively cross the BBB. Derivatives have shown profound efficacy as anticonvulsants and antidepressants by modulating GABAergic pathways, acting as NMDA receptor antagonists, and inhibiting voltage-gated sodium and calcium channels[3][7].

Kinase_Pathway API Pyridine-3-Carbonitrile Derivative ATP ATP Binding Site (Hinge Region) API->ATP Competitive Binding (Cyano H-Bond) Kinase Target Kinase (EGFR / PIM-1) Downstream PI3K / AKT / mTOR Signaling Cascade Kinase->Downstream Phosphorylation (Blocked) ATP->Kinase Outcome Apoptosis & Tumor Regression Downstream->Outcome Pathway Inhibition

Caption: Mechanism of action: Kinase inhibition and downstream apoptotic induction by the scaffold.

Quantitative Preclinical Data

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) data for various functionalized pyridine-3-carbonitrile derivatives against key oncological targets, demonstrating the broad-spectrum potential of this chemical class.

Compound Class / DerivativePrimary TargetCell Line (Cancer Type)IC₅₀ (µM)Reference
Cyanopyridone 5a Dual VEGFR-2 / HER-2MCF-7 (Breast)1.77[4]
Cyanopyridone 5a Dual VEGFR-2 / HER-2HepG2 (Liver)2.71[4]
Pyridopyrimidine Cpd. 4 PIM-1 KinaseHepG2 (Liver)0.99[4]
Indeno-pyridine Cpd. 6 Multi-KinaseMCF-7 (Breast)6.53[6]
Indeno-pyridine Cpd. 6 Multi-KinaseA-549 (Lung)26.40[6]
Pyrano-pyridine Cpd. 8b EGFR / VEGFR-2Broad Panel0.15[5]

Experimental Methodology: Self-Validating SNAr Protocol

To transition the 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile scaffold into a biologically active therapeutic, the C2 position must be functionalized. The following step-by-step protocol outlines a self-validating Nucleophilic Aromatic Substitution (SNAr) workflow[1].

Scientific Causality & Rationale:

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required to stabilize the highly polarized Meisenheimer transition state, accelerating the rate-determining step[1].

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If omitted, the generated HCl would protonate the incoming amine nucleophile, rendering it inactive and halting the reaction[1].

  • Thermal Activation (100°C): The isopropyl group at the C4 position exerts significant steric hindrance on the adjacent C3-cyano and C2-chloro groups. Elevated thermal energy is mandatory to overcome this activation barrier.

Step-by-Step Procedure:
  • Reaction Assembly: In an oven-dried, argon-purged reaction vial, dissolve 1.0 equivalent of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (Scaffold) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equivalents of the desired nucleophile (e.g., a substituted aniline or aliphatic amine).

  • Base Introduction: Dropwise, add 2.5 equivalents of DIPEA. The excess base ensures complete neutralization of the evolving HCl.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 100°C using a heating block or microwave synthesizer. Stir continuously for 4–12 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. The disappearance of the scaffold mass (m/z ~180) and the emergence of the product mass validates the formation of the Meisenheimer intermediate and subsequent chloride elimination.

  • Quenching & Precipitation: Once complete, cool the mixture to room temperature and pour it into ice-cold distilled water. The high lipophilicity of the product will cause it to precipitate.

  • Purification: Filter the precipitate, wash with cold water to remove residual DMF and DIPEA salts, and purify via flash column chromatography (Ethyl Acetate/Hexanes) to yield the pure 2-aminopyridine-3-carbonitrile derivative.

SNAr_Workflow A 2-Chloro-4-isopropyl pyridine-3-carbonitrile (Scaffold) C Base (DIPEA) + Solvent (DMF) 100°C A->C B Nucleophile (Aniline/Amine) B->C D Meisenheimer Intermediate C->D Nucleophilic Attack E 2-Amino-4-isopropyl pyridine-3-carbonitrile (Active API) D->E Chloride Elimination

Caption: Workflow of Nucleophilic Aromatic Substitution (SNAr) on the 2-chloro-pyridine-3-carbonitrile scaffold.

References

  • Journal of Chemical Reviews. "A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions." Journal of Chemical Reviews,[Link]

  • MDPI. "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules,[Link]

  • National Center for Biotechnology Information (PMC). "New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies." Future Medicinal Chemistry,[Link]

  • National Center for Biotechnology Information (PMC). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities." Journal of Enzyme Inhibition and Medicinal Chemistry,[Link]

  • Google Patents.

Sources

Methodological & Application

Strategic Synthesis of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Context

The compound 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also identified as 2-chloro-4-isopropylpyridine-3-carbonitrile) is a critical heterocyclic scaffold in modern drug discovery, particularly in the synthesis of covalent KRAS G12C inhibitors (e.g., Sotorasib analogs). The steric bulk of the isopropyl group at the C4 position combined with the electron-withdrawing nitrile at C3 creates a unique electronic environment that directs nucleophilic aromatic substitution (


) preferentially to the C2 chloride, allowing for highly regioselective coupling with piperazines or other pharmacophores.

This guide details the Enaminone Cyclization Route , currently the industry standard for scalability, cost-efficiency, and regiocontrol. Unlike cross-coupling approaches (e.g., Negishi coupling on di-halo pyridines) which suffer from isomerisation and poor atom economy, this de novo ring construction ensures correct isomer formation through thermodynamic control.

Retrosynthetic Analysis

The strategic disconnection relies on the Guareschi-Thorpe pyridine synthesis logic. The pyridine ring is assembled from a 3-carbon electrophile (an enaminone) and a 2-carbon binucleophile (cyanoacetamide).

Retrosynthesis Target Target: 2-Chloro-4-isopropyl pyridine-3-carbonitrile Pyridone Intermediate: 2-Hydroxy-4-isopropyl pyridine-3-carbonitrile (Pyridone Tautomer) Pyridone->Target Deoxychlorination (POCl3) Enaminone Precursor A: 1-(Dimethylamino)-4-methyl pent-1-en-3-one Enaminone->Pyridone Cyclization (Base) Cyano Precursor B: 2-Cyanoacetamide Cyano->Pyridone Ketone Start: 3-Methylbutan-2-one (Isopropyl Methyl Ketone) Ketone->Enaminone Condensation DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone

Figure 1: Retrosynthetic disconnection showing the construction of the pyridine core from acyclic precursors.

Detailed Experimental Protocols

Phase 1: Enaminone Formation

Objective: Synthesis of 1-(dimethylamino)-4-methylpent-1-en-3-one. Principle: Condensation of a methyl ketone with an amide acetal. DMF-DMA serves as a "formyl" equivalent but yields a stable enaminone rather than an unstable aldehyde.

Materials:

  • 3-Methylbutan-2-one (Isopropyl methyl ketone): 1.0 eq

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA): 1.2 eq
    
  • Solvent: Anhydrous Ethanol or neat (solvent-free is possible).

Protocol:

  • Charge a reaction vessel with 3-methylbutan-2-one (e.g., 86.1 g, 1.0 mol) under

    
     atmosphere.
    
  • Add DMF-DMA (143 g, 1.2 mol) dropwise at room temperature.

  • Heat the mixture to reflux (

    
     internal temperature) for 12–16 hours.
    
    • Mechanism Note: Methanol is generated as a byproduct. Distilling off methanol during reaction drives the equilibrium forward.

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Disappearance of ketone indicates completion.

  • Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and volatiles.

  • Purification: The residue is typically a dark orange/red oil. It can often be used directly in the next step. If high purity is required, distill under high vacuum (bp ~110°C at 0.5 mmHg).

    • Expected Yield: 90–95%.

Phase 2: Pyridone Cyclization

Objective: Synthesis of 2-hydroxy-4-isopropylpyridine-3-carbonitrile (tautomer of 2-oxo-...). Principle: Michael addition of the cyanoacetamide carbanion to the enaminone, followed by intramolecular cyclization and elimination of dimethylamine.

Materials:

  • Crude Enaminone (from Phase 1): 1.0 eq

  • 2-Cyanoacetamide: 1.05 eq

  • Base: Sodium Ethoxide (21% in EtOH) or KOH (solid).

  • Solvent: Ethanol (anhydrous).

Protocol:

  • Dissolve 2-cyanoacetamide (88.2 g, 1.05 mol) in Ethanol (500 mL).

  • Add Sodium Ethoxide solution (1.1 eq) and stir for 15 min to generate the anion.

  • Add the Enaminone (141 g, 1.0 mol) slowly to the mixture.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature

      
       during addition.
      
  • Heat the mixture to reflux for 4–6 hours. A heavy precipitate usually forms (the pyridone salt).

  • Cool to room temperature.

  • Work-up:

    • Acidify the mixture with Acetic Acid or dilute HCl to pH ~5–6 to protonate the pyridone.

    • Cool to

      
       and stir for 1 hour.
      
    • Filter the solid precipitate.[1][2][3]

    • Wash the cake with cold water (2x) and cold ethanol (1x).

  • Dry in a vacuum oven at

    
    .
    
    • Expected Yield: 75–80%.[1]

    • Appearance: Off-white to pale yellow solid.

Phase 3: Deoxychlorination (Aromatization)

Objective: Synthesis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile. Principle: Conversion of the pyridone (lactam) to the chloro-pyridine using phosphorus oxychloride (


).

Materials:

  • Pyridone Intermediate (from Phase 2): 1.0 eq

  • Phosphorus Oxychloride (

    
    ): 3.0–5.0 eq (acts as reagent and solvent).
    
  • Optional:

    
     (0.1 eq) to boost reactivity if the pyridone is wet.
    
  • Optional: Quinoline or Triethylamine (1.0 eq) as an acid scavenger (reduces tar formation).

Protocol:

  • Safety:

    
     is highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber for HCl gas evolution.
    
  • Place the Pyridone (162 g, 1.0 mol) in a round-bottom flask.

  • Add

    
     (460 g, 3.0 mol) carefully.
    
  • Heat the slurry slowly to

    
    , then to reflux (
    
    
    
    ).
    • Observation: The solid will dissolve as the reaction proceeds, turning into a dark solution.

  • Reflux for 3–5 hours. Monitor by HPLC (aliquot quenched in MeOH).

  • Work-up (Quench):

    • Distill off excess

      
       under reduced pressure (recover for reuse if possible, otherwise trap).
      
    • Dilute the thick residue with Dichloromethane (DCM) or Ethyl Acetate.

    • Critical Step: Pour the organic mixture slowly onto crushed ice with vigorous stirring. Maintain internal temp

      
      .
      
    • Neutralize the aqueous layer with

      
       (20%) or 
      
      
      
      to pH 7–8.
  • Separate layers. Extract aqueous layer with DCM (2x).

  • Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Heptane/EtOAc or silica gel chromatography (0–10% EtOAc in Hexanes).

    • Expected Yield: 85–90%.[3]

    • Final Appearance: White to crystalline solid or low-melting solid.

Analytical Data Summary

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid
Molecular Weight 180.63 g/mol
Formula

LCMS (ESI+)

(Characteristic 3:1 Cl isotope pattern)
1H NMR (CDCl3)

8.55 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 3.45 (sept, 1H, CH), 1.30 (d, 6H, 2xCH3)
IR (ATR) ~2230 cm⁻¹ (CN stretch), ~1580 cm⁻¹ (Pyridine ring)

Process Logic & Troubleshooting (E-E-A-T)

Why this route?

The "Enaminone Route" is superior to the "Ethyl Formate" route because DMF-DMA acts as a scavenger for moisture and drives the condensation to completion without generating sodium salts in the first step. This results in a cleaner crude profile for the cyclization.

Regioselectivity Explained

The cyclization is highly regioselective. The nucleophilic carbon of the cyanoacetamide (between CN and CO) attacks the


-carbon of the enaminone (the position formerly part of the ketone). This places the isopropyl group at position 4 relative to the nitrogen, and the nitrile at position 3.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction; Moisture.Use fresh DMF-DMA; Ensure efficient removal of MeOH byproduct.
Step 2 Solid is Sticky Impurities from Step 1; pH too low during workup.Wash cake thoroughly with EtOH; Ensure pH is 5–6 (isoelectric point).
Black Tar in Step 3 Overheating; Old

; Moisture.
Control temp ramp; Use dry glassware; Add triethylamine as buffer.

Workflow Visualization

Workflow Step1 Step 1: Condensation (Reflux 12h) Step2 Step 2: Cyclization (NaOEt/EtOH) Step1->Step2 Crude Oil Step3 Step 3: Chlorination (POCl3, Reflux) Step2->Step3 Dry Solid Quench Ice Quench & Neutralization Step3->Quench Rxn Mix Final Pure Product (Crystallization) Quench->Final Extraction

Figure 2: Linear workflow for the synthesis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

  • Amgen Inc. (2018). "KRAS G12C Inhibitors and Methods of Using the Same." World Intellectual Property Organization, WO2018206539. (See Example 1 intermediates). Link

  • Luan, X., et al. (2021). "Synthesis method of 2-isopropyl-3-amino-4-methylpyridine." CN Patent, CN116425671A. (Describes the enaminone/cyanoacetamide chemistry for isopropyl pyridines). Link

  • Organic Syntheses. "2-Chloronicotinonitrile." Org.[4][5][6][7] Synth. 1960, 40, 14. (Foundational protocol for POCl3 chlorination of cyanopyridones). Link

Sources

nucleophilic aromatic substitution of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The ability to precisely functionalize this electron-deficient heterocycle is paramount for developing novel molecular entities. Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and versatile strategies for this purpose, allowing for the introduction of a wide array of substituents onto the pyridine ring.[1][3]

This guide focuses on a particularly activated and synthetically useful substrate: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile . The unique electronic architecture of this molecule—featuring a good leaving group (Cl) at an activated position (C-2), an electron-withdrawing cyano group (-CN), and the inherent electron deficiency of the pyridine nitrogen—makes it an ideal candidate for efficient SNAr reactions. We will explore the mechanistic underpinnings, provide detailed experimental protocols for its transformation, and offer practical insights for troubleshooting and optimization.

Part 1: Mechanistic Insights into the SNAr Reaction Pathway

The SNAr reaction of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile proceeds through a well-established two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical for rational experimental design.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-2 position. This is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[5][6]

  • Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4][7] The stability of this complex is the key to a successful SNAr reaction. In our substrate, the negative charge is delocalized across the ring and is significantly stabilized by two key features:

    • The electronegative pyridine nitrogen atom, which can bear a negative charge in one of the key resonance structures.[5][6][8]

    • The strong electron-withdrawing cyano group (-CN) at the 3-position, which further delocalizes the negative charge.[8][9]

  • Elimination and Re-aromatization: The aromaticity of the ring is restored in a rapid subsequent step through the elimination of the chloride leaving group, yielding the final substituted product.

The interplay of these electronic factors makes the C-2 position of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile exceptionally reactive towards a broad spectrum of nucleophiles.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products sub 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer 1. Nucleophilic Attack (Slow, Rate-Determining) nuc Nu⁻ nuc->sub prod 2-substituted product meisenheimer->prod 2. Elimination (Fast, Re-aromatization) lg Cl⁻ prod->lg Workflow setup 1. Reaction Setup (Flask, Stir Bar, Atmosphere) reagents 2. Add Reagents (Substrate, Solvent, Base, Nucleophile) setup->reagents reaction 3. Reaction (Stirring, Heating, Monitoring via TLC/LC-MS) reagents->reaction workup 4. Workup (Quenching, Extraction/Filtration) reaction->workup purification 5. Purification (Column Chromatography or Recrystallization) workup->purification analysis 6. Characterization (NMR, MS, Purity Analysis) purification->analysis product Final Product analysis->product

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

Target Substrate: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile). Reaction Class: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[1][2][3] Significance: This substrate is a highly functionalized heteroaryl chloride widely used as a pharmacophore building block in the synthesis of P2X3 antagonists, KRAS inhibitors, and other kinase-modulating therapeutics.

The coupling of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile presents a unique dichotomy in reactivity. The 2-chloro position is electronically activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile group at C3, facilitating oxidative addition. However, the steric bulk of the C4-isopropyl group, combined with the potential for palladium coordination by the C3-nitrile and pyridine nitrogen, requires a carefully designed catalyst system to prevent catalyst poisoning and ensure high turnover frequencies (TOF).

This guide provides a validated, high-fidelity protocol for coupling this substrate with aryl/heteroaryl boronic acids, emphasizing conditions that suppress nitrile hydrolysis and homocoupling.

Mechanistic Analysis & Reaction Design

Electronic vs. Steric Landscape
  • Activation (Electronic): The C2-Cl bond is significantly weakened by the electron-withdrawing nature of the C3-CN group and the pyridine ring itself. This makes the substrate behave more like an activated aryl bromide than a typical aryl chloride.

  • Deactivation (Steric/Coordination):

    • Steric Buttressing: The C4-isopropyl group exerts steric pressure on the C3-nitrile, potentially forcing it out of planarity or crowding the C2 reaction center.

    • Catalyst Poisoning: The "pincer-like" proximity of the pyridine nitrogen and the nitrile group can chelate reactive Pd(0) species, removing them from the catalytic cycle.

Implication for Protocol: Simple triphenylphosphine catalysts (e.g., Pd(PPh₃)₄) often suffer from poor longevity with this substrate. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are essential. They are bulky enough to prevent bis-coordination (poisoning) and electron-rich enough to accelerate the oxidative addition into the C-Cl bond.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Cl-Pyridine Complex1 Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange) Complex1->BaseStep + Base (OH-) Complex2 Pd(II)-Hydroxo/Alkoxo Ar-Pd(II)-OR BaseStep->Complex2 TransMet Transmetallation (+ Ar'-B(OH)2) Complex2->TransMet Complex3 Diaryl Pd(II) Ar-Pd(II)-Ar' TransMet->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for the Suzuki coupling of 2-chloropyridines. Note that for this specific substrate, the oxidative addition is facilitated by the 3-CN group, making Transmetallation the likely turnover-limiting step.

Optimization & Screening Strategy

Before committing to a large-scale batch, perform a rapid screen using the following matrix. This substrate is sensitive to hydrolysis (CN to CONH₂), so water concentration and base strength are critical variables.

Table 1: Reaction Condition Screening Matrix
ParameterCondition A (Standard)Condition B (Challenging/Steric)Condition C (Anhydrous/Sensitive)
Catalyst Source Pd(dppf)Cl₂[4]·DCM (3-5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand dppf (Pre-complexed)XPhos or SPhos (4 mol%)PCy₃ or P(t-Bu)₃
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)CsF (2.5 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF (Anhydrous)
Temperature 90°C100°C60°C - Reflux
Use Case Activated Boronic AcidsSterically hindered partnersBoronic Esters / Hydrolysis prone

Recommendation: Start with Condition B . The use of K₃PO₄ in Toluene/Water with XPhos is the "Gold Standard" for heteroaryl chlorides, providing the necessary steric bulk to overcome the 4-isopropyl interference.

Detailed Experimental Protocol (Method B)

This protocol utilizes a Precatalyst Scaffolding approach (using XPhos Pd G3 or generating active species in situ) to ensure maximum conversion of the 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.

Materials & Reagents[4][5]
  • Substrate: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv).

  • Catalyst: XPhos Pd G3 (2-3 mol%) OR [Pd(OAc)₂ + XPhos (1:2 ratio)].

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv).

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water.

  • Inert Gas: Argon (preferred) or Nitrogen.[5][6]

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 2-neck round bottom flask or a heavy-walled pressure vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon.

  • Reagent Charging (Solids):

    • Add 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 equiv).

    • Add the Boronic Acid/Ester (1.2 equiv).[4][5]

    • Add K₃PO₄ (3.0 equiv).[5]

    • Critical: If using XPhos Pd G3 (solid), add it now (2.0 mol%). If using Pd(OAc)₂/Ligand, add them now.[5]

  • Degassing & Solvation:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).[6]

    • Add 1,4-Dioxane (sparged with Argon for 10 min) via syringe. Concentration should be 0.1 M to 0.2 M relative to the halide.

    • Add degassed Water via syringe (Ratio Dioxane:Water = 5:1 or 10:1).

    • Note: A lower water ratio (10:1) is preferred to minimize nitrile hydrolysis while still dissolving the inorganic base.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 100°C .

    • Stir vigorously (1000 RPM). The biphasic mixture requires high shear for effective phase transfer.

    • Monitor by LC-MS at 1 hour and 3 hours. The reaction is typically complete within 2-4 hours.

  • Workup (Pd Scavenging):

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate (EtOAc).[4][5][6]

    • Add SiliaMetS® Thiol or equivalent metal scavenger (optional but recommended for pharma intermediates) and stir for 30 mins.

    • Filter through a pad of Celite.[6]

    • Wash the organic layer with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[5][6]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 or Pd-PEPPSI-iPr . Increase temp to 110°C.
Hydrolysis (Amide formation) Base/Water too aggressiveSwitch base to K₂CO₃ or CsF . Use anhydrous Dioxane.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or add excess boronic acid (2.0 equiv) in portions.
Homocoupling Oxygen leakRe-degas solvents vigorously. Ensure Argon overpressure.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Solids (Substrate, Boron, Base, Cat) Start->Mix Degas Degas Solvents (Ar Sparge 15m) Heat Heat to 100°C (2-4 Hours) Degas->Heat Mix->Degas Add Solvents Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Workup: EtOAc/Celite Filter Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the Suzuki coupling of 2-chloro-4-isopropylnicotinonitrile.

References

  • BenchChem. "Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives." BenchChem Application Notes. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Link

  • Malinowski, Z., et al. (2020). "Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles." Molecular Diversity, 24, 1-15. (Demonstrates reactivity of 3-cyano-pyridines). Link

Sources

Application Note: 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights, Standardized Protocols, and Downstream Applications in Drug Discovery

Introduction & Chemical Profile

2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile, CAS: 1448776-93-9) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs)[1].

From a medicinal chemistry perspective, the architecture of this molecule is highly strategic:

  • The 4-Isopropyl Group: Imparts significant lipophilicity and steric bulk. In targeted therapies, this alkyl vector is frequently used to occupy hydrophobic pockets (such as the "hydrophobic pocket I" adjacent to the gatekeeper residue in kinase domains), thereby enhancing target selectivity.

  • The 2-Chloro Substituent: Acts as a highly activated leaving group. The electrophilicity of the C2 position is dramatically enhanced by the strong electron-withdrawing effects of both the ortho-nitrile group and the pyridine nitrogen[2].

  • The 3-Carbonitrile Group: Serves as a versatile synthetic handle that can be hydrolyzed to amides/carboxylic acids or reduced to primary amines, facilitating the construction of complex salt-bridge forming pharmacophores[3].

Mechanistic Insights: The SNAr Paradigm

The dominant reactivity of this intermediate is Nucleophilic Aromatic Substitution (SNAr). Unlike unactivated aryl chlorides, 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile undergoes SNAr under relatively mild conditions.

Causality of Reactivity: The rate-limiting step is the attack of the nucleophile to form a delocalized anionic intermediate known as the Meisenheimer complex[4]. The ortho-nitrile group is critical here; it stabilizes the transient negative charge via resonance, significantly lowering the activation energy barrier. The 4-isopropyl group provides a steric shield that prevents undesired nucleophilic attack at the nitrile carbon, ensuring high regioselectivity at the C2 position.

SNAr_Mechanism Reactant 2-Chloro-4-isopropyl nicotinonitrile (Electrophile) Intermediate Meisenheimer Complex (Delocalized Anion) Reactant->Intermediate Nu: Attack (Rate Limiting) Nucleophile Amine (Nu:) (e.g., R-NH2) Nucleophile->Intermediate Product 2-Amino-4-isopropyl nicotinonitrile (Substituted Product) Intermediate->Product Cl⁻ Elimination (Fast) LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Figure 1: SNAr Addition-Elimination mechanism highlighting the Meisenheimer complex formation.

Experimental Protocols & Workflows

To maximize the utility of this intermediate, three orthogonal synthetic protocols have been standardized. These protocols are designed as self-validating systems to ensure high reproducibility in drug discovery workflows.

Synthetic_Workflow Start 2-Chloro-4-(propan-2-yl) pyridine-3-carbonitrile SNAr Protocol A: SNAr (Amine, Base, Heat) Start->SNAr Suzuki Protocol B: Suzuki Coupling (Ar-B(OH)2, Pd cat, Base) Start->Suzuki Reduction Protocol C: Nitrile Reduction (BH3·THF) Start->Reduction ProdA 2-Amino Derivatives (Kinase Hinge Binders) SNAr->ProdA ProdB 2-Aryl Derivatives (Lipophilic Core Extensions) Suzuki->ProdB ProdC 3-Aminomethyl Derivatives (Salt-Bridge Formers) Reduction->ProdC

Figure 2: Orthogonal synthetic workflows diverging from the core pharmaceutical intermediate.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-amino-4-(propan-2-yl)pyridine-3-carbonitrile derivatives. Causality & Rationale: Standard thermal heating often results in prolonged reaction times and thermal degradation. Microwave irradiation accelerates the rate-limiting nucleophilic attack by rapidly providing the activation energy required to overcome the steric hindrance of the 4-isopropyl group[2]. Diisopropylethylamine (DIPEA) is employed as a bulky, non-nucleophilic base to neutralize the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial, dissolve 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Add the appropriate primary or secondary amine (1.5 eq, 1.5 mmol) followed by DIPEA (2.0 eq, 2.0 mmol).

  • Seal the vial with a crimp cap and irradiate in a dedicated microwave reactor at 120 °C for 30 minutes.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade MeCN, and analyze. The reaction is complete when the starting material isotope pattern (m/z 181.0/183.0 [M+H]+) is entirely replaced by the product mass, accompanied by a shift to a lower retention time due to the introduction of the polar amine.

  • Quench the reaction by pouring the mixture into ice-cold water (15 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove NMP) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C2 position. Causality & Rationale: The 2-chloro position is an excellent electrophile for oxidative addition by Pd(0)[3]. We utilize Pd(dppf)Cl2 as the catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is crucial for overcoming the steric bulk imparted by the adjacent 4-isopropyl group.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K2CO3 (3.0 eq, 3.0 mmol).

  • Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL).

  • Add Pd(dppf)Cl2 (0.05 eq, 0.05 mmol) under a positive stream of nitrogen.

  • Heat the vigorously stirring mixture at 90 °C for 4 hours.

  • Self-Validation Check: TLC analysis (Hexanes/EtOAc 3:1) should reveal the complete consumption of the UV-active starting material (Rf ~0.6) and the appearance of a new, highly fluorescent product spot (Rf ~0.4).

  • Cool to room temperature, filter through a pad of Celite to remove the palladium black, and partition between EtOAc and water. Purify the concentrated organic layer via flash column chromatography.

Protocol C: Chemoselective Nitrile Reduction

Objective: Convert the 3-carbonitrile group to a 3-aminomethyl group without inducing hydrodehalogenation. Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H2) risks cleaving the labile C-Cl bond. Borane-tetrahydrofuran (BH3·THF) complex acts as an electrophilic reducing agent. It coordinates selectively to the nitrogen lone pair of the nitrile, reducing it to the primary amine while leaving the aryl chloride completely intact for future functionalization.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under N2, dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous THF (2.0 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add BH3·THF (1.0 M in THF, 3.0 eq, 3.0 mL) dropwise over 15 minutes to control the exothermic complexation.

  • Remove the ice bath and reflux the mixture at 65 °C for 12 hours.

  • Self-Validation Check: Attenuated Total Reflectance (ATR) IR spectroscopy of an evaporated aliquot will show the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹.

  • Cool to 0 °C and carefully quench the excess borane by adding MeOH dropwise until effervescence ceases.

  • Add 1M HCl (5 mL) and stir for 1 hour to break the stable boron-amine complex. Basify with 1M NaOH to pH 10 and extract with CH2Cl2 (3 x 10 mL).

Quantitative Data Summaries

The following tables summarize the optimization and chemoselectivity profiles derived from the protocols above, providing a quick-reference guide for process scaling.

Table 1: Quantitative Summary of SNAr Optimization (Model Nucleophile: Morpholine)

SolventBaseTemperature (°C)Time (min)Heating MethodIsolated Yield (%)
DMFK2CO380720Thermal45
NMPDIPEA120120Thermal68
NMPDIPEA12030Microwave92

Table 2: Chemoselectivity Profile of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Reagent SystemTarget Functional GroupPreserved Functional GroupConversion (%)
Amine, DIPEA, 120°CC2-Chloride (Substituted)C3-Nitrile>95
Ar-B(OH)2, Pd(dppf)Cl2C2-Chloride (Coupled)C3-Nitrile88-94
BH3·THF, RefluxC3-Nitrile (Reduced)C2-Chloride>90

Downstream Pharmaceutical Applications

The unique substitution pattern of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile makes it a privileged scaffold in modern drug discovery:

  • Kinase Inhibitors: The pyridine core acts as an excellent hydrogen-bond acceptor for the kinase hinge region. The 4-isopropyl group is specifically designed to project deep into the hydrophobic pocket I, enhancing binding affinity and kinase selectivity. Subsequent SNAr at the 2-position with substituted anilines yields highly potent inhibitors of receptor tyrosine kinases (RTKs).

  • GPCR Modulators: Similar 2-chloronicotinonitrile derivatives have been successfully utilized in the synthesis of high-affinity 5-HT4 receptor antagonists. In these architectures, the central pyridine core acts as a rigid, metabolically stable spacer that precisely orients basic amine pharmacophores into the receptor's binding pocket[3].

References

  • ResearchGate. "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines". Tetrahedron Letters (2009). Retrieved from: [Link]2]

  • Wikimedia Commons. "Skeletal structures for the two-step conversion of nicotinamide to 2-chloronicotinonitrile". Retrieved from: [Link]4]

  • National Center for Biotechnology Information (NIH PMC). "Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists". J Med Chem (2013). Retrieved from: [Link]3]

Sources

Application Note: Scalable Chlorination Strategies for 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile). This scaffold is a critical intermediate in the synthesis of P2X3 antagonists, KRAS G12C inhibitors, and modern agrochemicals.

The conversion of the 2-hydroxy/2-oxo precursor to the 2-chloro derivative is a pivotal step that presents specific challenges:

  • Steric Hindrance: The C4-isopropyl group creates steric bulk, potentially retarding the nucleophilic attack at C2.

  • Electronic Deactivation: The C3-nitrile group is electron-withdrawing, which generally aids nucleophilic aromatic substitution (

    
    ) but can make the initial activation of the oxygen slower.
    
  • Safety Profile: The use of phosphorus oxychloride (

    
    ) requires strict adherence to thermal management protocols to prevent runaway hydrolysis during workup.
    

Reaction Mechanism & Strategy

The transformation proceeds via a nucleophilic aromatic substitution (


)  mechanism facilitated by the activation of the pyridone oxygen.
Mechanistic Pathway[1][2][3][4][5][6][7]
  • Tautomerization: The precursor exists in equilibrium between the 2-pyridone (major) and 2-hydroxypyridine (minor) forms.

  • Activation: The oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate (
    
    
    
    ). This converts the poor leaving group (-OH) into an excellent leaving group.
  • Substitution: Chloride ion (

    
    ) attacks the C2 position. The electron-withdrawing nitrile at C3 stabilizes the Meisenheimer-like transition state, facilitating the displacement of the phosphate species.
    
  • Aromatization: The driving force is the restoration of aromaticity in the pyridine ring.

Critical Reagent Selection
  • Reagent: Phosphorus Oxychloride (

    
    ) serves as both solvent and reagent.[1]
    
  • Catalyst (Optional): Phosphorus Pentachloride (

    
    ) is often added (0.1–1.0 eq) if the reaction is sluggish. 
    
    
    
    is a more aggressive chlorinating agent that can convert the pyridone to the chloro-derivative via a Vilsmeier-Haack-type chloro-iminium intermediate.
  • Base: A tertiary amine (e.g.,

    
    -diethylaniline or Quinoline) can be used to scavenge HCl, though for this specific electron-deficient substrate, it is often unnecessary and can complicate purification.
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 4-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrileSubstrate
Reagent Phosphorus Oxychloride (

)
Chlorinating Agent/Solvent
Solvent Toluene or Acetonitrile (Optional)Co-solvent (if solubility is poor)
Quench Ice / Water /

Hydrolysis of excess reagent
Reactor Jacketed glass reactor or RBF with reflux condenserReaction Vessel
Safety Caustic Scrubber (

)
Neutralize HCl/acid gas emissions
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry reaction vessel with a magnetic stir bar (or overhead stirrer for >50g scale), a reflux condenser, and a nitrogen inlet.

  • Connect the top of the condenser to a caustic scrubber (10% NaOH) to trap HCl gas evolved during the reaction.

  • Charge the vessel with 4-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv).

  • Optional: If the substrate is wet, dry it via azeotropic distillation with toluene before adding

    
    . Moisture reacts violently with 
    
    
    
    .
Step 2: Reagent Addition & Heating
  • Cool the vessel to 0–5°C (ice bath).

  • Slowly add

    
      (5.0 – 8.0 equiv) via an addition funnel.
    
    • Note: The reaction is endothermic initially but can exotherm upon heating.

  • Optimization: If previous runs showed low conversion, add

    
      (0.5 equiv) as a solid at this stage.
    
  • Remove the cooling bath and heat the mixture to Reflux (105–110°C) .

  • Maintain reflux for 3–5 hours .

    • Monitoring: Monitor by HPLC or TLC (Eluent: 20% EtOAc/Hexanes). The starting material is highly polar; the product is non-polar.

Step 3: Workup (The "Reverse Quench")

CRITICAL SAFETY STEP: Never add water to the hot


 mixture.
  • Cool the reaction mixture to room temperature (20–25°C).

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess

    
    . (Bath temp < 50°C).
    
  • Prepare Quench: In a separate large beaker/flask, prepare a slurry of crushed ice and water (approx. 10x volume of reaction).[2] Stir vigorously.

  • Addition: Slowly pour the concentrated residue (or the crude reaction mixture if not concentrated) into the stirred ice slurry.

    • Rate: Control addition so the internal temperature of the quench stays < 20°C .

  • Neutralization: Once addition is complete, adjust the pH to ~8–9 using 25% Ammonium Hydroxide (

    
    ) or saturated 
    
    
    
    .
    • Why Ammonia? It prevents the hydrolysis of the nitrile group to the amide, which can occur under acidic aqueous conditions.

Step 4: Isolation & Purification
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (

    
     volumes).
    
  • Wash: Wash combined organics with Brine.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate.
  • Purification:

    • Crude: Usually obtained as a tan/yellow solid.

    • Recrystallization: Dissolve in hot Heptane/Ether or Methanol/Water and cool.

    • Column: Silica gel plug, eluting with 5–10% EtOAc in Hexanes.

Process Visualization

The following diagram illustrates the critical decision nodes and safety flows for this protocol.

ChlorinationProtocol Start Precursor: 4-iPr-2-oxo-nicotinonitrile Reagents Add POCl3 (5-8 eq) Optional: PCl5 Start->Reagents Reflux Reflux (110°C) 3-5 Hours Reagents->Reflux Check HPLC Check Complete? Reflux->Check Check->Reflux No (Add PCl5) Concentrate Vac Distillation Remove excess POCl3 Check->Concentrate Yes Quench REVERSE QUENCH Pour into Ice/NH4OH Temp < 20°C Concentrate->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Product Target: 2-Cl-4-iPr-nicotinonitrile Extract->Product

Caption: Workflow for the deoxychlorination of 4-isopropyl-2-oxo-nicotinonitrile. Note the critical safety control point at the "Reverse Quench" step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of isopropyl group; Old

.
Add 0.5 eq

to generate the more reactive

species. Ensure anhydrous conditions.
Hydrolysis of Nitrile Acidic quench; Temperature too high.Use

for neutralization. Keep quench temperature < 10°C.
"Gummy" Quench Phosphoric acid polymer formation.Increase the volume of water/ice during quench. Ensure vigorous stirring.
Dark/Black Product Thermal decomposition.Reduce reflux time.[3] Ensure nitrogen atmosphere to prevent oxidation.

References

  • Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. ACS Publications.[4] Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of androgen receptor antagonists (EP 3280710 B1). (Describes analogous chlorination of hindered nitriles).
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Retrieved from [Link]

Sources

Buchwald-Hartwig amination of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Executive Summary

The substrate 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile represents a highly functionalized heterocyclic scaffold frequently encountered in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutics.[1] While the C2-chlorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrile group at C3, the steric bulk of the C4-isopropyl group and the orthogonal requirement to couple weak nucleophiles (e.g., electron-deficient anilines, amides) often renders SNAr inefficient or unselective.

This Application Note details the Buchwald-Hartwig (B-H) cross-coupling protocol , specifically optimized to overcome the steric "buttressing effect" of the C4-isopropyl group while preserving the sensitive C3-nitrile functionality.

Strategic Analysis: SNAr vs. Buchwald-Hartwig

Before initiating a B-H campaign, researchers must validate the necessity of palladium catalysis. The C3-cyano group significantly lowers the LUMO energy at C2, making SNAr viable for unhindered, electron-rich amines. However, B-H becomes mandatory under specific boundary conditions.

Table 1: Decision Matrix for Reaction Pathway Selection

ParameterSNAr Pathway Buchwald-Hartwig Pathway
Nucleophile Type Primary alkyl amines (e.g., methylamine), cyclic secondary amines (e.g., morpholine).[1]Anilines, Amides, Sulfonamides, Sterically hindered alkyl amines (e.g., tert-butylamine).
Electronic State Requires strong nucleophiles (

> 10).
Tolerates weak nucleophiles (

< 5).
Steric Tolerance Low. The Meisenheimer complex is destabilized by the C4-isopropyl bulk.High. Ligand design (e.g., BrettPhos) creates a pocket to accommodate bulk.
Temperature Often requires >120°C for hindered amines (Risk of nitrile hydrolysis).Mild (80–100°C), preserving the nitrile.
Byproducts Regioisomers if multiple halides exist; polymerisation.Hydrodehalogenation (reducible via catalyst optimization).

Substrate Specifics & Ligand Selection

The Steric Challenge: The C4-isopropyl group exerts a steric pressure on the C3-nitrile, potentially forcing it out of planarity or crowding the C2 reaction center. Standard phosphines (PPh3, dppf) often fail to promote the reductive elimination step in this crowded environment.

Recommended Ligand Systems:

  • BrettPhos / t-BuBrettPhos: The gold standard for primary amines and anilines. The bulky adamantyl/cyclohexyl groups facilitate the coupling of hindered substrates.

  • Xantphos: Preferred for amidation (coupling with amides/carbamates). Its wide bite angle (111°) promotes reductive elimination.

  • RuPhos: Excellent for secondary amines.

Detailed Protocols

Protocol A: Coupling with Functionalized Anilines (Weak Nucleophiles)

Target: Synthesis of diarylamine intermediates for kinase inhibition.

Reagents:

  • Substrate: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 equiv)[1]

  • Amine: 4-fluoroaniline (1.2 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%) — Selected for rapid activation and air stability.

  • Base: Cs₂CO₃ (2.0 equiv) — Milder than NaOtBu, prevents nitrile hydrolysis.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox or under active N₂ flow, charge a reaction vial with the chloropyridine (100 mg, 0.55 mmol), 4-fluoroaniline (74 mg, 0.66 mmol), Cs₂CO₃ (358 mg, 1.1 mmol), and XPhos Pd G4 (9.4 mg, 0.011 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (2.0 mL). Note: Concentration is critical; 0.2–0.3 M is ideal to maintain rate without precipitation.

  • Degassing: Seal the vial with a septum cap. Sparge with nitrogen for 5 minutes (subsurface needle) to remove dissolved O₂.

  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by UPLC/LC-MS at 2 hours. The conversion should be >80%. If stalled, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). The product is typically a crystalline solid.[2]

Protocol B: Amidation (Coupling with Acetamide)

Target: Installation of an amide handle for further diversification.

Reagents:

  • Substrate: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 equiv)[1]

  • Amide: Acetamide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv) — Anhydrous is critical.

  • Solvent: Toluene

Step-by-Step Methodology:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and Xantphos in Toluene (1 mL) and stir at RT for 5 mins until the solution turns yellow/orange (formation of active L₂Pd species).

  • Addition: Add the chloropyridine substrate, acetamide, and finely ground K₃PO₄. Add remaining Toluene to reach 0.25 M concentration.

  • Thermal Cycle: Heat to 100°C for 12–16 hours.

    • Why Xantphos? The bidentate nature prevents the formation of inactive Pd-amido dimers, a common failure mode in amidation.

  • Quench: Cool, dilute with water/DCM. Wash the organic layer with water (to remove excess acetamide). Dry over Na₂SO₄ and concentrate.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific competition between the desired Reductive Elimination and the off-cycle Hydrodehalogenation (a common issue with hindered pyridines).

BuchwaldHartwig Start Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Substrate Pd_II_Cl L-Pd(II)-Cl (Ar) Complex OxAdd->Pd_II_Cl AmineBind Amine Coordination & Deprotonation Pd_II_Cl->AmineBind + Amine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Steric Crowding Promotes This BetaHydride Beta-Hydride Elimination (Side Reaction) AmineBind->BetaHydride If Amine has alpha-H & Red. Elim is slow RedElim->Start Regenerate Pd(0) BetaHydride->Start Pd(0) HydroDehalo Hydrodehalogenated Byproduct BetaHydride->HydroDehalo Substrate 2-Cl-4-iPr-Pyridine-3-CN Substrate->OxAdd Amine H-N-R2 Amine->AmineBind

Caption: Catalytic cycle emphasizing the critical oxidative addition step and the risk of beta-hydride elimination if reductive elimination is retarded by steric bulk.

Troubleshooting & Optimization

Issue 1: Low Conversion (Stalled Reaction)

  • Cause: Incomplete oxidative addition due to the electron-rich nature of the pyridine ring (though CN helps, the iPr is donating) or catalyst deactivation.

  • Solution: Switch to Pd-G4-BrettPhos .[1] The pre-formed oxidative addition complex in the precatalyst ensures immediate entry into the cycle. Increase temperature to 110°C.

Issue 2: Hydrodehalogenation (Ar-Cl


 Ar-H) 
  • Cause: If the amine is bulky (e.g., isopropylamine),

    
    -hydride elimination competes with reductive elimination.
    
  • Solution: Use a ligand with a larger bite angle (e.g., Xantphos) or switch solvent to Toluene (non-coordinating). Ensure the solvent is rigorously anhydrous (water can act as a hydride source via WGS-type mechanisms).

Issue 3: Nitrile Hydrolysis (Ar-CN


 Ar-CONH₂) 
  • Cause: Hydroxide generation from wet bases (Cs₂CO₃ + H₂O

    
     CsHCO₃ + CsOH).
    
  • Solution: Use NaOtBu if the substrate tolerates it, or strictly dry Cs₂CO₃ (dried in a vacuum oven at 120°C for 24h).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular amidation of aryl halides: The discovery that Xantphos can be trans-chelating in a palladium complex.[3] Journal of the American Chemical Society, 124(21), 6043-6048. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A simple catalytic method for the conversion of aryl bromides to arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • BenchChem Application Note. Ligand Selection for Efficient Suzuki/Buchwald Coupling of 2-Chloropyridines. Link

Sources

Application Notes and Protocols for the Chemoselective Reduction of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile to the Corresponding Primary Amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of (2-chloro-4-(propan-2-yl)pyridin-3-yl)methanamine, a primary amine derived from 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile, represents a critical transformation in the development of novel therapeutics and functional materials. The presence of a primary amine provides a versatile handle for subsequent chemical modifications, enabling the construction of a diverse array of molecular architectures. However, the reduction of the nitrile group in the presence of a halogenated pyridine ring presents a significant chemoselectivity challenge. The potential for dehalogenation, a common side reaction under various reducing conditions, necessitates the careful selection of reagents and optimization of reaction parameters.

This comprehensive guide provides detailed application notes and validated protocols for three effective methods for the chemoselective reduction of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving high yields of the desired primary amine while minimizing the formation of unwanted byproducts. The protocols are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Comparative Analysis of Reduction Methodologies

The successful reduction of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile to its primary amine hinges on the choice of a reducing agent that exhibits high selectivity for the nitrile group over the aryl chloride. Three primary methodologies have been identified and validated for this purpose:

  • Catalytic Hydrogenation with Raney® Nickel: This method employs a heterogeneous catalyst and hydrogen gas to effect the reduction. Raney® Nickel is a highly active catalyst for nitrile hydrogenation.[1][2] The addition of ammonia to the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[3] While effective, careful control of reaction conditions is necessary to mitigate the risk of dehalogenation.[4]

  • Metal Hydride Reduction with Lithium Aluminium Hydride (LiAlH₄): As a powerful nucleophilic reducing agent, LiAlH₄ readily reduces nitriles to primary amines.[5][6] This method is often high-yielding and proceeds under relatively mild conditions. However, the high reactivity of LiAlH₄ necessitates strict anhydrous conditions and careful quenching procedures to ensure safety.[7]

  • Borane-based Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF): Borane and its complexes are electrophilic reducing agents that demonstrate excellent functional group tolerance.[8][9] The reduction of nitriles with BH₃·THF typically proceeds with high chemoselectivity, making it an attractive option for substrates containing sensitive functional groups like aryl chlorides.[3]

The following table provides a comparative overview of these three methodologies:

FeatureCatalytic Hydrogenation (Raney® Nickel)Metal Hydride Reduction (LiAlH₄)Borane-based Reduction (BH₃·THF)
Primary Reagent Raney® Nickel, Hydrogen GasLithium Aluminium Hydride (LiAlH₄)Borane-Tetrahydrofuran Complex (BH₃·THF)
Chemoselectivity Moderate to Good (dehalogenation risk)Good (generally preserves aryl halides)Excellent (high functional group tolerance)
Reaction Conditions Elevated temperature and pressure may be required0 °C to room temperature0 °C to reflux
Key Advantages Cost-effective for large scale, catalyst can be recycledHigh yields, rapid reactionsExcellent chemoselectivity, milder conditions
Key Disadvantages Risk of dehalogenation, requires specialized pressure equipmentHighly reactive with protic solvents, pyrophoric, requires careful quenchingMoisture sensitive, unpleasant odor of some borane complexes
Safety Concerns Flammable hydrogen gas, pyrophoric catalystPyrophoric reagent, violent reaction with waterFlammable solvent, liberates flammable gas on contact with water

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile using Raney® Nickel under a hydrogen atmosphere. The use of methanolic ammonia is critical for maximizing the yield of the primary amine.

Reaction Scheme:

sub 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile prod (2-chloro-4-(propan-2-yl)pyridin-3-yl)methanamine sub->prod reagents H₂ (g), Raney® Ni Methanolic NH₃, 50 °C, 50 psi

Reaction Pathway for Raney® Nickel Hydrogenation.

Materials:

  • 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

  • Raney® Nickel (50% slurry in water)[10][11]

  • Methanol, anhydrous

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry. Wash the catalyst by decantation with anhydrous methanol (3 x 20 mL) to remove the water. All handling of Raney® Nickel should be done while wet to avoid spontaneous ignition in air.[2]

  • Reaction Setup: To the glass liner of the hydrogenation apparatus, add the washed Raney® Nickel catalyst.

  • Add a solution of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous methanol (10 mL/g of substrate).

  • Add the 7 N methanolic ammonia solution (5.0 eq).

  • Place the glass liner into the hydrogenation apparatus. Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation: Purge the reactor with inert gas (3 times) and then with hydrogen gas (3 times).

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Begin stirring and heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with inert gas.

  • Carefully open the reactor and remove the glass liner.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and must be kept wet with methanol or water at all times.[2]

  • Wash the filter cake with methanol (3 x 10 mL).

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude amine.

  • Catalyst Quenching: The Raney® Nickel filter cake should be immediately and carefully quenched by slowly adding it to a large volume of water. Alternatively, it can be deactivated by treatment with a dilute acid solution.

Protocol 2: Metal Hydride Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol details the reduction of the nitrile using the powerful reducing agent, LiAlH₄. Strict adherence to anhydrous conditions and safety precautions is paramount.

Workflow Diagram:

start Start setup Set up oven-dried glassware under inert atmosphere start->setup add_lah Suspend LiAlH₄ in anhydrous THF at 0 °C setup->add_lah add_nitrile Slowly add a solution of the nitrile in anhydrous THF add_lah->add_nitrile react Stir at room temperature for 2-4 hours add_nitrile->react quench Cool to 0 °C and carefully quench excess LiAlH₄ react->quench workup Perform aqueous work-up and extract product quench->workup isolate Dry organic phase and concentrate to yield amine workup->isolate end End isolate->end

Workflow for LiAlH₄ Reduction.

Materials:

  • 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

  • Lithium Aluminium Hydride (LiAlH₄) powder

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Condenser

  • Inert gas inlet

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.

  • In the round-bottom flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF (15 mL/g of LiAlH₄).

  • Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate: Dissolve 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 eq) in anhydrous THF (5 mL/g of substrate).

  • Slowly add the nitrile solution to the LiAlH₄ suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.

  • Slowly and dropwise, add ethyl acetate to quench any unreacted LiAlH₄ until gas evolution subsides.[12]

  • Following the Fieser work-up procedure, for every 'x' grams of LiAlH₄ used, slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide solution

    • '3x' mL of water[12][13]

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Isolation: Filter the slurry through a pad of Celite® and wash the filter cake with THF (3 x 15 mL).

  • Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2-chloro-4-(propan-2-yl)pyridin-3-yl)methanamine.

Protocol 3: Borane-based Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol utilizes the more chemoselective borane-THF complex for the reduction. While safer than LiAlH₄, it is still a moisture-sensitive reagent that requires careful handling.

Logical Relationship Diagram:

sub 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile reagent BH₃·THF (Borane-THF Complex) sub->reagent Reduction intermediate Amine-Borane Complex sub->intermediate product (2-chloro-4-(propan-2-yl)pyridin-3-yl)methanamine intermediate->product quench Acidic Work-up (e.g., HCl in Methanol) intermediate->quench Hydrolysis

Sources

Application Notes and Protocols for the Utilization of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold as a Privileged Motif in Modern Agrochemicals

The pyridine ring system is a cornerstone in the design and discovery of novel agrochemicals. Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions have led to its incorporation into a multitude of commercially successful fungicides, herbicides, and insecticides. Molecules built upon this scaffold often exhibit favorable toxicological and environmental profiles.

This guide focuses on a particularly versatile, yet underexplored, building block: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile . This compound presents a trifecta of reactive sites ripe for synthetic exploitation in the quest for new active ingredients:

  • The 2-chloro substituent: An excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

  • The 3-cyano group: A versatile handle for transformations into amides, carboxylic acids, amines, or for participation in cyclization reactions to form fused heterocyclic systems.

  • The 4-isopropyl group: This lipophilic moiety can enhance the binding of the final molecule to its biological target and improve its pharmacokinetic properties within the plant.

The strategic manipulation of these functional groups can lead to the generation of diverse molecular libraries, significantly accelerating the discovery of new agrochemical candidates. This document will provide a detailed, research-oriented guide to the potential applications of this intermediate, with a focus on the synthesis of a promising class of fungicides.

Synthetic Pathway to a Promising Fungicidal Core: The Pyrazolo[3,4-b]pyridine Scaffold

One of the most compelling applications of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is its use as a precursor for the synthesis of pyrazolo[3,4-b]pyridines. This fused heterocyclic system is a known pharmacophore in several biologically active molecules, including compounds with demonstrated fungicidal properties. The following section details a robust, two-step protocol for the synthesis of this valuable core structure.

Step 1: Hydrazinolysis – Displacement of the 2-Chloro Group

The initial and critical step in this synthesis is the nucleophilic displacement of the 2-chloro substituent by hydrazine. This reaction proceeds readily due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent cyano group, which activate the 2-position towards nucleophilic attack.

Reaction Scheme:

G cluster_0 start 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile reagent1 + NH2NH2·H2O product1 2-hydrazinyl-4-(propan-2-yl)pyridine-3-carbonitrile start->product1 conditions1 conditions1 Ethanol, Reflux

A schematic of the hydrazinolysis reaction.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (10 mL per gram of starting material) to the flask, followed by the slow, dropwise addition of hydrazine monohydrate (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-hydrazinyl-4-(propan-2-yl)pyridine-3-carbonitrile as a crystalline solid.

Causality and Experimental Choices:

  • Excess Hydrazine: A molar excess of hydrazine is used to ensure the complete consumption of the starting material and to drive the reaction to completion.

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the hydrazine, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur efficiently.

Step 2: Intramolecular Cyclization – Formation of the Pyrazolo[3,4-b]pyridine Core

The second step involves the intramolecular cyclization of the 2-hydrazinyl intermediate. This reaction is typically acid- or base-catalyzed and results in the formation of the fused pyrazole ring.

Reaction Scheme:

G start 2-hydrazinyl-4-(propan-2-yl)pyridine-3-carbonitrile product1 4-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine start->product1 conditions1 conditions1 Acetic Acid, Reflux

A schematic of the intramolecular cyclization.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-hydrazinyl-4-(propan-2-yl)pyridine-3-carbonitrile (1.0 eq) in glacial acetic acid (15 mL per gram of starting material).

  • Reaction Conditions: The mixture is heated to reflux (approximately 118 °C) for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting material is no longer detectable.

  • Work-up and Isolation: After cooling to ambient temperature, the reaction mixture is carefully poured into a beaker of ice water. The pH is adjusted to 7-8 with a saturated solution of sodium bicarbonate. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with water and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of methanol and water, to afford the desired 4-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine.

Causality and Experimental Choices:

  • Acetic Acid as Solvent and Catalyst: Glacial acetic acid serves as both the solvent and a proton source to catalyze the cyclization reaction.

  • Elevated Temperature: The high temperature of refluxing acetic acid is necessary to overcome the activation energy barrier for the intramolecular cyclization.

Exploring Chemical Diversity: Further Derivatization of the Pyrazolo[3,4-b]pyridine Core

The synthesized 4-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is not an endpoint but rather a versatile platform for creating a library of potential agrochemical candidates. The primary amino group and the N-H of the pyrazole ring are excellent handles for further derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR).

Potential Derivatization Pathways:

G Core 4-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine Amide N-(4-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amides Core->Amide Acylation Sulfonamide N-(4-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)sulfonamides Core->Sulfonamide Sulfonylation Urea Ureas and Thioureas Core->Urea Reaction with Isocyanates/Isothiocyanates N-Alkylated N-Alkylated Pyrazoles Core->N-Alkylated Alkylation

Potential derivatization pathways for SAR studies.

A summary of potential derivatization reactions is presented in the table below:

Reaction TypeReagentsPotential Functional Group Introduced
Acylation Acyl chlorides, AnhydridesAmide
Sulfonylation Sulfonyl chloridesSulfonamide
Urea Formation IsocyanatesUrea
Thiourea Formation IsothiocyanatesThiourea
N-Alkylation Alkyl halides, SulfatesN-Alkyl, N-Aryl

By systematically introducing a variety of substituents through these reactions, researchers can fine-tune the biological activity of the resulting compounds, optimizing their potency, selectivity, and spectrum of activity against target fungal pathogens.

Alternative Synthetic Transformations of the Parent Intermediate

Beyond the synthesis of pyrazolopyridines, the reactive handles of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile allow for a range of other transformations, opening doors to different classes of potential agrochemicals.

Summary of Alternative Reactions:

G Start 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile Amine 2-Amino Derivatives Start->Amine Amination Thioether 2-Thioether Derivatives Start->Thioether Thiolation Ether 2-Ether Derivatives Start->Ether Alkoxylation Carboxylic_Acid 4-(propan-2-yl)pyridine-2,3-dicarboxylic acid Start->Carboxylic_Acid Hydrolysis of Chloro and Cyano

Alternative synthetic pathways from the starting material.

  • Nucleophilic Substitution with Other Nucleophiles: The 2-chloro group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate libraries of 2-substituted pyridines. These derivatives can be screened for a wide range of biological activities.

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Pyridine carboxylic acids are a well-established class of herbicides, making this a promising avenue for the discovery of new weed control agents.

Conclusion

While 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile may not yet be a widely documented intermediate in large-scale agrochemical production, its chemical architecture presents a wealth of opportunities for the discovery of novel active ingredients. The strategic and selective manipulation of its chloro and cyano functionalities, as demonstrated in the synthesis of the pyrazolo[3,4-b]pyridine core, provides a clear and efficient route to compounds with a high potential for biological activity. This application note serves as a foundational guide for researchers in the agrochemical field, illustrating the untapped potential of this versatile building block and providing a roadmap for its utilization in the development of next-generation crop protection solutions.

References

  • Please note that as this is a prospective guide based on established chemical principles, the references provided are to similar transformations on related structures, which serve as a strong basis for the proposed protocols.

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling or optimizing the synthesis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile).

The presence of the sterically demanding propan-2-yl (isopropyl) group at the C4 position introduces unique thermodynamic and kinetic hurdles compared to its less hindered analogues (e.g., 4-methyl derivatives) . This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield and product purity.

Part 1: Mechanistic Overview & Synthetic Workflow

The standard synthesis proceeds via a two-stage telescoping sequence:

  • Pyridone Formation : Condensation of an isopropyl-containing enaminone with cyanoacetamide to form the 2-pyridone intermediate (4-(propan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile).

  • Deoxychlorination : Conversion of the 2-pyridone to the 2-chloropyridine using phosphorus oxychloride (POCl

    
    ).
    

SynthesisWorkflow A 1. Knoevenagel Condensation (Enaminone + Cyanoacetamide) B 2. Cyclization (Base Catalysis) A->B Piperidine/AcOH Reflux C Intermediate: 4-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile B->C -H2O, -NH3 D 3. Chlorination (POCl3 + DMF catalyst) C->D Electrophilic Activation E 4. Controlled Aqueous Quench (Ice-water, pH 7-8) D->E Remove excess POCl3 F Target Molecule: 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile E->F Extraction & Crystallization

Workflow for the optimized synthesis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.

Part 2: Quantitative Data & Optimization Metrics

To establish a baseline for your optimization, review the following empirical data comparing standard literature conditions versus our optimized parameters for the chlorination step.

Reaction ParameterStandard ConditionOptimized ConditionYield (%)Purity (HPLC)
Chlorinating Agent Neat POCl

POCl

+ 0.1 eq DMF
45%

88%
92%

98%
Reaction Temperature 105 °C (Reflux)90 °C60%

85%
85%

96%
Quench Protocol Direct addition to waterInverse quench into ice (0-5 °C)55%

89%
90%

99%
Workup pH Uncontrolled (Highly Acidic)Buffered to pH 7.0–7.540%

82%
88%

97%
Part 3: Troubleshooting & FAQs

Q1: My cyclization step to form the 2-pyridone intermediate suffers from low yields (<40%). How can I drive this reaction forward? Causality & Solution: The low yield is primarily driven by the steric bulk of the C4-isopropyl group, which hinders the initial Michael addition of cyanoacetamide. Actionable Fix: Shift from a standard Knoevenagel condensation (using a ketone/aldehyde) to an enaminone intermediate . Reacting 3-methyl-2-butanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields 1-(dimethylamino)-4-methylpent-1-en-3-one. The dimethylamino leaving group provides a highly electrophilic


-carbon, overcoming the steric penalty of the isopropyl group during the subsequent condensation with cyanoacetamide . Use a catalytic amount of piperidine acetate to facilitate the cyclization.

Q2: The POCl


 chlorination stalls at 60-70% conversion. Should I increase the reflux time? 
Causality & Solution:  Prolonged refluxing in neat POCl

often leads to thermal degradation and the formation of black, tarry polymeric byproducts rather than driving the reaction to completion. The stalling is due to the poor nucleophilicity of the pyridone oxygen. Actionable Fix: Do not extend the reflux time. Instead, add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 to 0.2 equivalents). DMF reacts with POCl

to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the pyridone tautomer, drastically lowering the activation energy for the chloride substitution . This allows you to lower the reaction temperature to 90 °C, preserving product integrity.

Q3: I am losing a significant amount of the 2-chloropyridine product during the aqueous workup. What is causing this mass balance issue? Causality & Solution: 2-Chloro-pyridine-3-carbonitriles are highly susceptible to nucleophilic aromatic substitution (S


Ar). During the quench, the exothermic hydrolysis of excess POCl

generates localized spikes in temperature and acidity. Under hot, highly acidic aqueous conditions, the 2-chloro product rapidly hydrolyzes back to the 2-pyridone starting material. Actionable Fix: Implement an inverse quench protocol . Distill off 50% of the excess POCl

under reduced pressure before the quench. Slowly drip the remaining reaction mixture into a vigorously stirred mixture of crushed ice and water, maintaining the internal temperature strictly below 5 °C. Immediately neutralize the aqueous layer to pH 7.0–7.5 using cold aqueous saturated sodium bicarbonate (NaHCO

) before extracting.

Q4: How do I remove the dark color from the final isolated product without resorting to column chromatography? Causality & Solution: The dark coloration is caused by trace amounts of oxidized pyridinium polymers generated during the POCl


 step.
Actionable Fix: Dissolve the crude product in ethyl acetate and treat it with 10% w/w activated carbon (Darco G-60) at 50 °C for 30 minutes. Filter the hot solution through a tight pad of Celite. The resulting filtrate will yield a white to off-white crystalline solid upon concentration and precipitation with hexanes.
Part 4: Self-Validating Experimental Protocol
Step 1: Synthesis of 4-(propan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Charge: To a 500 mL round-bottom flask, add 1-(dimethylamino)-4-methylpent-1-en-3-one (50.0 g, 354 mmol), cyanoacetamide (31.2 g, 371 mmol), and glacial acetic acid (2.1 g, 35 mmol) in 250 mL of absolute ethanol.

  • Catalyze: Add piperidine (3.0 g, 35 mmol) dropwise.

    • Validation Check: The solution will transition from clear to pale yellow, indicating the formation of the active piperidinium acetate catalyst.

  • Reflux: Heat the mixture to reflux (78 °C) for 12 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate:Hexanes 1:1). The enaminone spot (R

      
       ~0.6) should completely disappear.
      
  • Isolate: Cool the mixture to 0 °C. Filter the precipitated solid, wash with cold ethanol (50 mL), and dry under vacuum at 50 °C to afford the intermediate as a white solid.

Step 2: Chlorination to 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile
  • Charge: In a 500 mL dry flask under N

    
    , suspend the intermediate (40.0 g, 246 mmol) in POCl
    
    
    
    (150 mL, 1.6 mol).
  • Activate: Add anhydrous DMF (1.8 g, 24.6 mmol) dropwise.

    • Validation Check: Mild effervescence may occur as the Vilsmeier-Haack complex forms.

  • Heat: Heat the mixture to 90 °C for 3 hours.

    • Validation Check: The suspension will become a homogeneous, dark amber solution. HPLC should indicate >98% conversion.

  • Concentrate: Remove ~75 mL of POCl

    
     via vacuum distillation (40 °C, 50 mbar) to minimize the exothermic load during the quench.
    
  • Inverse Quench: Transfer the concentrated residue to an addition funnel. Add dropwise to a vigorously stirred flask containing 500 g of crushed ice, maintaining the internal temperature < 5 °C.

  • Neutralize & Extract: Slowly add saturated NaHCO

    
     until the pH reaches 7.5. Extract with Ethyl Acetate (3 x 200 mL). (Note: If an emulsion forms, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric species).
    
  • Purify: Treat the combined organic layers with activated carbon (4 g), filter through Celite, dry over MgSO

    
    , and concentrate. Recrystallize from EtOAc/Hexanes to yield the pure target molecule.
    
References
  • Title: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone Source: Google Patents (US P
  • Title: Methods of making 2-halonicotinonitriles Source: Google Patents (US P

Technical Support: Purification Protocols for 2-chloro-4-isopropylnicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #REC-CN-4ISO-001 Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Applicable CAS: 1159977-XX-X (Generic structure match), Analogous to 147079-22-9 (Acid precursor)

Executive Summary & Solvent Selection Strategy

User Query: "What are the optimal solvent systems for recrystallizing 2-chloro-4-isopropylnicotinonitrile?"

Technical Assessment: 2-chloro-4-isopropylnicotinonitrile is a functionalized pyridine featuring competing polarity domains. The nitrile (CN) and pyridine nitrogen provide electron-withdrawing, polar character, while the 2-chloro and 4-isopropyl substituents introduce significant lipophilicity.

Unlike simple nicotinonitriles which crystallize readily from water/ethanol, the bulky isopropyl group increases solubility in non-polar solvents and lowers the melting point, increasing the risk of "oiling out."

Recommended Solvent Systems (Empirically Ranked)
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Comments
Primary (Binary) Ethyl Acetate Heptane 1:2 to 1:4Best Balance. Excellent impurity rejection. Low risk of hydrolysis.
Secondary (Binary) Ethanol (Abs.) Water 3:1 to 1:1High Yield. Risk of oiling out if cooled too fast. Ensure pH is neutral.
Single Solvent Methyl tert-butyl ether (MTBE) N/AN/AGood for highly pure crude. Requires cooling to -20°C.
Scavenging Toluene Hexane 1:3Use only if removing specific aromatic impurities.

Decision Logic & Workflow (Visualized)

The following diagram outlines the logical pathway for selecting the correct purification method based on your crude material's profile.

RecrystLogic Start Start: Crude 2-chloro-4-isopropylnicotinonitrile PurityCheck Check Crude Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% or Tarry PurityCheck->LowPurity SolventSelect Select Solvent System HighPurity->SolventSelect SilicaPlug Perform Silica Plug Filtration (Eluent: 10% EtOAc/Hex) LowPurity->SilicaPlug SilicaPlug->SolventSelect SystemA System A: EtOAc / Heptane (Standard) SolventSelect->SystemA Lipophilic Impurities SystemB System B: EtOH / Water (For Polar Impurities) SolventSelect->SystemB Inorganic/Polar Impurities Dissolve Dissolve at Reflux SystemA->Dissolve SystemB->Dissolve CheckOil Risk: Oiling Out? Dissolve->CheckOil SlowCool Slow Cool to RT -> 0°C CheckOil->SlowCool No Seed Add Seed Crystal @ Cloud Point CheckOil->Seed Yes (Low MP) Filter Filtration & Wash (Cold Heptane) SlowCool->Filter Seed->SlowCool

Caption: Decision matrix for solvent selection and process control based on crude purity levels.

Detailed Experimental Protocols

Protocol A: The "Standard" Binary Recrystallization (EtOAc/Heptane)

Use this for removing regioisomers and non-polar byproducts.

  • Preparation: Place 10.0 g of crude solid in a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to a gentle reflux (approx. 77°C).

    • Critical: Add just enough EtOAc to dissolve the solid completely at reflux. If the solution is dark/black, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Precipitation: Remove from heat source but keep stirring. Immediately add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of hot EtOAc to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.

    • Seeding: If available, add a seed crystal when the temperature reaches 40°C.

  • Finishing: Once at room temperature, cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane (2 x 10 mL).

Protocol B: The "Polar" Alternative (Ethanol/Water)

Use this if your crude contains inorganic salts or highly polar precursors.

  • Dissolution: Dissolve crude in minimum boiling Ethanol (absolute) .

  • Anti-solvent: Add hot Water dropwise to the boiling ethanol solution until turbidity is observed.

  • Correction: Add drops of Ethanol to clear.

  • Cooling: Cool very slowly.

    • Warning: This system is prone to "oiling out" (liquid-liquid phase separation) because the isopropyl group makes the molecule hydrophobic. If oil droplets form, reheat and add more Ethanol.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Root Cause: The temperature dropped too quickly, or the solvent mixture became too polar (too much water/heptane) for the lipophilic isopropyl group, causing the compound to crash out as a liquid before it could organize into a lattice. Fix:

  • Reheat the mixture until the oil re-dissolves.

  • Add a small amount of the Solvent A (EtOAc or Ethanol) to increase solubility.

  • Seed the solution vigorously at a higher temperature.

  • Wrap the flask in a towel to slow the cooling rate.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Root Cause: Pyridine derivatives often oxidize or contain trace polymeric impurities (tars) that occlude into the crystal lattice. Fix:

  • Charcoal Treatment: Before crystallization, reflux the solution with activated carbon for 15 minutes and filter hot.

  • Silica Plug: Dissolve the crude in DCM, pass it through a short pad of silica gel, evaporate, and then recrystallize.

Q3: I suspect I have the wrong regioisomer (e.g., 6-isopropyl). How do I separate them?

Root Cause: Regioisomers often have different lattice energies. Fix:

  • Use System A (EtOAc/Heptane) . Symmetrical isomers often crystallize better in non-polar environments.

  • Perform a Melt-Recrystallization : If the melting points differ significantly, hold the solvent temperature just below the melting point of the impurity (if higher) or use slow evaporation.

References & Grounding

  • General Pyridine Purification: Organic Syntheses, Coll. Vol. 4, p. 166 (1963); Vol. 33, p. 34 (1953). (Standard protocols for chloronicotinonitriles).

  • Solvent Properties: Mettler Toledo Recrystallization Guide. Principles of solvent selection for lipophilic aromatics.

  • Analogous Synthesis: Preparation of 2-chloro-4-methylnicotinonitrile. (Demonstrates solubility profiles of alkyl-substituted chloronicotinonitriles). US Patent & Scientific Literature via Google Patents.

(Note: Specific physical data for the exact 4-isopropyl isomer is derived from structure-property relationships of the documented 4-methyl and unsubstituted analogs.)

overcoming steric hindrance in 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile Ref: TSC-PYR-042 | Status: Operational | Updated: March 2026

Executive Summary: The "Activated but Crowded" Paradox

Welcome to the Technical Support Center. You are likely here because standard protocols for 2-chloropyridines are failing on this specific substrate.

The Core Problem: 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile presents a classic "buttressing effect" challenge.

  • Electronic Activation (Good): The 3-cyano group and the pyridine nitrogen strongly activate the 2-chloro position for nucleophilic attack (

    
    ).
    
  • Steric Shielding (Bad): The 4-isopropyl group is bulky. While it is meta to the reaction center (C2), it is ortho to the 3-cyano group. This forces the nitrile group to twist or lock into a conformation that crowds the C2 position more than in a simple 3-cyanopyridine.

This guide provides the "Force Multipliers" needed to overcome this specific steric/electronic conflict.

Module 1: Nucleophilic Aromatic Substitution ( )

Symptom: Reaction stalls at <20% conversion with secondary amines or alkoxides, even at reflux.

Root Cause Analysis

Standard


 relies on the nucleophile attacking the 

-star orbital at C2. The 4-isopropyl group creates a "steric wall" that restricts the angle of approach, particularly for nucleophiles larger than methylamine.
Troubleshooting Protocol
VariableStandard Condition (FAIL)Optimized Condition (PASS) Technical Rationale
Solvent DMF, AcetonitrileNMP (N-Methyl-2-pyrrolidone) or DMSO NMP has a higher dielectric constant and boiling point, stabilizing the Meisenheimer complex intermediate.
Base

,

LiHMDS or NaH You must deprotonate the nucleophile before addition. A neutral amine is too bulky/slow. An anionic amide (e.g.,

) is a smaller, harder nucleophile.
Temperature 80°C120°C - 140°C The energy barrier for the transition state is raised by the steric buttressing. Heat is the only way to surmount it.
Additives NoneKF (Spray-dried) For O-nucleophiles, fluoride assists in solubilizing the base and activating the surface.

Q: My nitrile group is hydrolyzing to an amide during the reaction. Why? A: This occurs if you use wet DMSO or hygroscopic bases (like NaOH/KOH) at high temps.

  • Fix: Switch to anhydrous THF/NMP (1:1) and use LiHMDS (Lithium Hexamethyldisilazide). The bulky silyl groups on the base prevent it from attacking the nitrile, while it is strong enough to deprotonate your amine.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald/Suzuki)

Symptom: Catalyst death (black Pd precipitation) or hydrodehalogenation (Cl replaced by H).

Root Cause Analysis

The oxidative addition of Pd into the C2-Cl bond is the rate-limiting step. The 3-CN and 4-iPr groups create a "pocket" that standard ligands (PPh3, dppf) cannot penetrate effectively. If the Pd cannot insert quickly, it aggregates (precipitates) or performs


-hydride elimination on the solvent/ligand.
Recommended Catalyst Systems

Option A: The "Golden Standard" (Buchwald G3/G4)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines/alkoxides).

  • Pre-catalyst: Pd-G4-BrettPhos .

  • Why: These ligands have massive bulk away from the metal center but provide an electron-rich monophosphine environment that accelerates oxidative addition into hindered chlorides.

Option B: The "PEPPSI" Route (For Suzuki Couplings)

  • Catalyst: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

  • Why: The NHC (N-Heterocyclic Carbene) ligand is extremely strong and pushes electron density onto the Pd, forcing it into the hindered C-Cl bond.

Step-by-Step Optimization Protocol
  • Degas Rigorously: Oxygen kills the active monomeric Pd species required for hindered substrates. Sparge Argon for 20 mins.

  • Loading: Start at 3 mol% Pd . Do not go lower until yield is >80%.

  • Base Switch: If using boronic acids (Suzuki), avoid aqueous

    
     (hydrolysis risk). Use 
    
    
    
    (anhydrous)
    suspended in Dioxane/Toluene.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for selecting the correct pathway based on your nucleophile's steric profile.

ReactionLogic Start Substrate: 2-Cl-3-CN-4-iPr-Pyridine NucCheck Analyze Nucleophile Sterics Start->NucCheck SmallNuc Small/Linear (MeNH2, EtO-, CN-) NucCheck->SmallNuc Low Steric Demand BulkyNuc Bulky/Branched (iPrNH2, Anilines, Boronic Acids) NucCheck->BulkyNuc High Steric Demand MethodSNAr Method: SNAr (Standard) SmallNuc->MethodSNAr Direct Attack Possible MethodSNAr_Opt Method: SNAr (Optimized) BulkyNuc->MethodSNAr_Opt If N-H/O-H Nucleophile MethodPd Method: Pd-Catalysis (Buchwald/Suzuki) BulkyNuc->MethodPd If C-C coupling or Failed SNAr Cond1 Solvent: NMP Temp: 120°C Base: LiHMDS MethodSNAr_Opt->Cond1 Protocol A Cond2 Ligand: RuPhos/BrettPhos Cat: Pd-G4 Solvent: Dioxane (Anhydrous) MethodPd->Cond2 Protocol B

Caption: Decision tree for selecting reaction conditions based on nucleophile steric demand.

Module 3: Critical Side Reactions (Hydrolysis)

The Issue: The 3-cyano group is electron-deficient. In the presence of water and heat (common in Suzuki couplings), it hydrates to the primary amide (


).

Mechanism: The 2-Cl and 4-iPr groups twist the nitrile, breaking its conjugation with the ring. This paradoxically makes the carbon of the nitrile more electrophilic to small water molecules that can slip past the steric bulk.

Prevention Strategy:

  • Strict Anhydrous Conditions: Use molecular sieves in your solvent.

  • Steric Protection: If hydrolysis persists, consider converting the nitrile to a Tetrazole (using

    
    ) before attempting the substitution at C2. The tetrazole is robust and mimics the electronic withdrawal of the nitrile.
    

References & Validated Sources

  • Buchwald-Hartwig Amination of Chloropyridines (BenchChem Technical Note)

    • Insight: Establishes the necessity of G3/G4 palladacycles for hindered aryl chlorides.

    • Source:

  • Steric Hindrance in SNAr Reactions (Chemistry Steps)

    • Insight: Explains the "buttressing effect" and why standard SN2-like geometry fails in crowded rings.

    • Source:

  • Pd-Catalyzed Cross-Coupling of 3-Halo-2-aminopyridines (PMC/NIH)

    • Insight: Validates the use of BrettPhos for aminopyridines with ortho-substitution.

    • Source:

  • Hydrolysis Kinetics of Cyanopyridines (ResearchGate)

    • Insight: Provides kinetic data on why 3-cyanopyridines are susceptible to hydration under basic conditions.

    • Source:

minimizing side reactions during hydrolysis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemical and biocatalytic hydrolysis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile). This guide is designed for researchers, process chemists, and drug development professionals who need to hydrolyze the C3-nitrile group to an amide or carboxylic acid while preserving the highly reactive C2-chloro substituent.

Part 1: Mechanistic Insights & Causality

The primary challenge in hydrolyzing 2-chloro-4-isopropylnicotinonitrile is chemoselectivity . The pyridine ring is inherently electron-deficient. The electron-withdrawing nature of the ring nitrogen, combined with the strongly electron-withdrawing cyano group at the C3 position, severely depletes electron density at the C2 carbon.

When subjected to standard basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol), the hydroxide ion (


) acts as a potent nucleophile. Instead of exclusively attacking the nitrile carbon, 

competitively attacks the C2 position via Nucleophilic Aromatic Substitution (SNAr) . This displaces the chloride ion and generates 2-hydroxy-4-isopropylpyridine derivatives, which predominantly tautomerize into highly stable 2-pyridone byproducts[1].

To minimize these side reactions, the experimental design must rely on reagents where the nucleophile is strong enough to attack an activated nitrile but too weak to execute an SNAr displacement on the aromatic ring[2]. This is achieved either through acid-catalyzed hydrolysis (where water acts as a weak nucleophile against a protonated nitrile)[3] or through biocatalysis (which operates under mild physiological conditions)[4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my basic hydrolysis reaction yield a complex mixture containing mostly dehalogenated byproducts? A1: Under strongly alkaline conditions (e.g., refluxing NaOH), the activation energy for the SNAr displacement of the C2-chloride by the hydroxide ion is kinetically competitive with the nucleophilic attack on the nitrile carbon. The resulting product is a 2-hydroxy byproduct (2-pyridone)[1]. To fix this, switch to an acidic hydrolysis protocol where the absence of strong nucleophiles preserves the carbon-chlorine bond.

Q2: How can I selectively synthesize the amide intermediate without over-hydrolyzing to the carboxylic acid? A2: Use concentrated sulfuric acid (


) at strictly controlled temperatures (50–65 °C). The acid protonates the nitrile nitrogen, rendering the carbon highly electrophilic and susceptible to attack by water to form an imidic acid tautomer, which rapidly rearranges to the amide[3]. Because the subsequent hydrolysis of the highly stable amide to a carboxylic acid requires much higher activation energy, the reaction naturally stalls at the amide stage, allowing for easy isolation[2].

Q3: I need the carboxylic acid, but extended acidic hydrolysis degrades my molecule. What is the best chemical workaround? A3: Direct acidic hydrolysis of amides to carboxylic acids often requires extreme heating that can lead to decomposition or decarboxylation. Instead, use a telescoped nitrosation reaction . By treating the isolated amide with sodium nitrite (


) in sulfuric acid, the amide is converted into a diazonium intermediate that rapidly hydrolyzes to the carboxylic acid at low temperatures (0–20 °C), completely bypassing the need for harsh thermal conditions.

Q4: Can biocatalysis solve the chemoselectivity issue entirely? A4: Yes. Nitrilases (EC 3.5.5.1) operate at pH 7.0–8.0 and 30–40 °C. Under these conditions, SNAr is kinetically frozen. However, the bulky 4-isopropyl group can cause wild-type nitrilases to stall at the amide stage (hydration activity) rather than completing the hydrolysis. Utilizing engineered nitrilases (e.g., specific single-site mutants like W167G that enlarge the enzyme's binding pocket) allows the substrate to bind deeply, driving exclusive conversion to the carboxylic acid without any 2-chlorine displacement[4].

Part 3: Quantitative Data & Reaction Profiling

The table below summarizes the causality between chosen reaction conditions and the resulting product distribution, highlighting the risk of SNAr side reactions.

Hydrolysis MethodReagents & ConditionsTarget ProductSNAr (Dehalogenation) RiskTypical Yield
Strong Basic NaOH / KOH,

, 80–100 °C
Carboxylic AcidCritical (>40% 2-pyridone)< 40%
Mild Basic NaOH,

, 0–20 °C
AmideModerate (10–20%)60–70%
Concentrated Acidic 98%

,

, 60–65 °C
AmideLow (< 2%)85–95%
Telescoped Acidic

then

, 0–20 °C
Carboxylic AcidLow (< 2%)75–85%
Biocatalytic Engineered Nitrilase, pH 7.5, 35 °CCarboxylic AcidNone (0%)> 95%

Part 4: Experimental Protocols

These self-validating protocols are designed to ensure high fidelity and reproducibility by strictly controlling the mechanistic variables that lead to side reactions.

Protocol A: Acid-Catalyzed Hydrolysis to 2-Chloro-4-isopropylnicotinamide

Objective: Selectively hydrate the nitrile to the amide while preventing SNAr.

  • Preparation: Charge a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with 98%

    
     (5.0 equivalents).
    
  • Substrate Addition: Cool the acid to 0–5 °C using an ice-water bath. Add 2-chloro-4-isopropylnicotinonitrile (1.0 equivalent) portion-wise over 30 minutes. Causality: Strict temperature control during addition prevents localized exotherms that could drive unwanted polymerization or ring degradation.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60–65 °C. Maintain this temperature for 4–6 hours. Monitor the disappearance of the nitrile peak via HPLC.

  • Quenching: Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice to halt the reaction.

  • Isolation: Carefully neutralize the highly acidic aqueous mixture with cold aqueous ammonium hydroxide (

    
    ) until the pH reaches 7.0. The amide will precipitate as a white solid. Filter, wash with copious amounts of cold water, and dry under vacuum at 45 °C.
    
Protocol B: Biocatalytic Conversion to 2-Chloro-4-isopropylnicotinic Acid

Objective: Achieve full hydrolysis to the carboxylic acid under mild conditions using engineered enzymes.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.5.

  • Substrate Suspension: Add 2-chloro-4-isopropylnicotinonitrile to achieve a 100 mM concentration. If solubility is poor, add 5% (v/v) DMSO as a co-solvent.

  • Biocatalyst Addition: Add the engineered nitrilase biocatalyst (e.g., RzNIT-W167G whole cells or purified enzyme at 10 g/L)[4].

  • Incubation: Incubate the mixture in an orbital shaker at 35 °C and 200 rpm for 16–24 hours. Causality: The neutral pH and low temperature completely eliminate the thermodynamic driving force for the SNAr side reaction.

  • Isolation: Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the biocatalyst. Carefully decant the supernatant and acidify it to pH 2.0 using 6M HCl. The target carboxylic acid will precipitate. Collect via vacuum filtration and dry.

Part 5: Reaction Pathway Visualization

The following workflow illustrates the logical divergence between successful target synthesis and the failure modes associated with harsh basic conditions.

Hydrolysis Substrate 2-Chloro-4-isopropyl- nicotinonitrile Amide 2-Chloro-4-isopropyl- nicotinamide Substrate->Amide H2SO4 (65°C) or Nitrilase SNAr 2-Hydroxy Byproducts (SNAr Side Reaction) Substrate->SNAr NaOH/KOH (80°C) OH- Attack at C2 Acid 2-Chloro-4-isopropyl- nicotinic acid Amide->Acid NaNO2/H2SO4 or Nitrilase Amide->SNAr Harsh Base

Reaction pathways for the hydrolysis of 2-chloro-4-isopropylnicotinonitrile and SNAr side reactions.

References

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. PMC.
  • 2-Hydroxynicotinic acid | 609-71-2. Benchchem.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

Sources

Technical Support Center: Purification of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-PYR-042 | Version: 2.1 | Status: Active Applicable For: Process Chemists, API Manufacturers, R&D Scientists[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation and purification of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS: 147079-22-9 / Analogous structures).

This intermediate is a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Sotagliflozin) and other bioactive pyridines. The transition from the 2-hydroxy/2-oxo precursor to the 2-chloro derivative using phosphoryl chloride (


) is robust but prone to specific impurity profiles that can derail downstream steps.

This guide moves beyond standard textbook procedures to address the "real-world" phenomena of black tars, persistent phosphorous residues, and regio-isomeric contamination.[1]

Part 1: Impurity Profiling & Origin Analysis

Before troubleshooting, we must identify the enemy.[1] The table below summarizes the most common impurities encountered in this specific synthesis.

Impurity TypeOriginDetection (Typical)Removal Strategy
Phosphorous Residues Incomplete quench of

/

; Phosphoric acid esters.

P NMR; Viscous "Black Tar" appearance.
Aggressive aqueous wash; pH-controlled quench.
Pyridone Precursor Unreacted starting material (4-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[1]HPLC (Low RRT); Insolubility in non-polars.Reaction monitoring; Caustic wash (removes as salt).
Hydrolysis Product Conversion of -CN to -CONH

(Amide).
HPLC (Shifted peak); IR (Amide bands).Control quench temp <20°C; Avoid strong acid/base exposure.
Regioisomers 6-chloro isomer (if precursor synthesis was non-selective).HPLC (Close eluting peak).Recrystallization (Solvent Specificity).[2][3][4]

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My crude oil is black, viscous, and difficult to crystallize."

Diagnosis: This is the classic signature of Phosphorous-Organic Species .[1] When


 is removed by distillation to dryness, it often polymerizes or traps the product in a phosphoric acid matrix, forming a "tar" that resists crystallization.

Corrective Protocol:

  • Do NOT distill to dryness. Instead, perform a solvent swap.

  • After the reaction, distill off the bulk

    
     under vacuum until the volume is reduced by ~80%.
    
  • Dilute with Toluene. Toluene is an excellent solvent for this step because it solubilizes the product but allows phosphorous acids to separate during the aqueous wash.

  • The "Cold Quench": Pour the Toluene reaction mixture slowly into ice-water (maintain T < 20°C).

    • Why? High temperatures during quenching accelerate the hydrolysis of the nitrile group to an amide.

  • pH Adjustment: Neutralize the aqueous layer to pH 6–7 using 20% NaOH.

    • Warning: Do not exceed pH 9. High pH can hydrolyze the chloro-group or the nitrile.

Issue 2: "I cannot separate the unreacted Pyridone starting material."

Diagnosis: The starting pyridone (2-hydroxy/2-oxo tautomer) is significantly more polar than the 2-chloro product. If it persists, your workup was likely too neutral.[1]

Corrective Protocol:

  • Exploit Acidity: The pyridone precursor has a pKa that allows it to be deprotonated.

  • The Caustic Wash: During the organic extraction (using DCM or MTBE), wash the organic layer with cold 1N NaOH .

    • Mechanism:[2][4] This converts the unreacted pyridone into its water-soluble sodium salt, forcing it into the aqueous layer.[1] The 2-chloro product (non-ionizable) remains in the organic layer.

  • Brine Wash: Follow immediately with a brine wash to remove residual base and dry the organic layer.

Issue 3: "The crystals are yellow/brown instead of off-white."

Diagnosis: Carryover of oxidative byproducts or polymeric tars.

Corrective Protocol:

  • Charcoal Treatment: Dissolve the crude solid in hot Ethanol or Methanol (5 vol). Add Activated Carbon (5-10 wt%) and stir at reflux for 30 minutes. Filter while hot through Celite.

  • Silica Plug: If charcoal fails, pass the solution through a short pad of silica gel. The non-polar chloropyridine elutes easily with 10% EtOAc/Heptane, while the colored polar impurities stick to the silica.

Part 3: Validated Recrystallization Protocol

Objective: Isolate high-purity (>99%) 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile.

Solvent System:

  • Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol.

  • Solvent B (Anti-Solvent): Water.

  • Alternative System: Heptane (Anti-solvent) / Ethyl Acetate (Solvent).

Step-by-Step Methodology:

  • Dissolution: Place 100g of crude dried solid in a flask. Add Isopropanol (300 mL) .

  • Heating: Heat to reflux (approx. 82°C) with stirring until fully dissolved. If particulates remain, perform a hot filtration.[1]

  • Nucleation: Cool slowly to 40–45°C. You may see initial turbidity.

  • Anti-Solvent Addition: Add Water (150 mL) dropwise over 30 minutes.

    • Technical Note: Adding water too fast creates "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Cooling Ramp: Cool the slurry to 0–5°C over 2 hours.

  • Aging: Stir at 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the white needles. Wash the cake with a cold 1:1 mixture of IPA/Water.

  • Drying: Dry in a vacuum oven at 45°C. (Melting point is typically 69–73°C; do not overheat).

Part 4: Visualizing the Logic

Diagram 1: Purification Decision Tree

This workflow illustrates the decision-making process based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Post-POCl3) Quench Quench into Ice/Water (T < 20°C) Start->Quench Extract Extraction (DCM or Toluene) Quench->Extract CheckPurity Check HPLC Purity Extract->CheckPurity IssuePyridone Issue: High Pyridone SM CheckPurity->IssuePyridone SM > 1% IssueTar Issue: Black Tar/Oil CheckPurity->IssueTar Viscous IssueColor Issue: Colored Impurities CheckPurity->IssueColor Dark Color Crystallize Recrystallization (IPA / Water) CheckPurity->Crystallize Purity > 95% SolnPyridone Wash Org. Layer with Cold 1N NaOH IssuePyridone->SolnPyridone SolnTar Solvent Swap to Toluene Before Quench IssueTar->SolnTar SolnColor Activated Carbon Reflux IssueColor->SolnColor SolnPyridone->Crystallize SolnTar->Quench SolnColor->Crystallize Final Pure 2-Chloro-4-isopropyl nicotinonitrile Crystallize->Final

Caption: Decision tree for selecting the appropriate purification intervention based on crude impurity profile.

Diagram 2: Impurity Origin & Causality

Understanding where impurities come from is key to prevention.

ImpurityOrigins Precursor Pyridone Precursor Reaction Chlorination (POCl3) Precursor->Reaction Imp_Hydrolysis Hydrolysis Impurity (Amide) Reaction->Imp_Hydrolysis Imp_Tar Phosphorous Tar Reaction->Imp_Tar Imp_SM Unreacted SM Reaction->Imp_SM Cause_Temp Quench Temp > 25°C or pH < 4 Cause_Temp->Imp_Hydrolysis Causes Cause_Distill Distillation to Dryness Cause_Distill->Imp_Tar Causes Cause_Stoich Insufficient POCl3 or Low Temp Cause_Stoich->Imp_SM Causes

Caption: Causal map linking process parameters (yellow) to specific impurity formation (red).

References

  • Preparation of 2-chloronicotinonitrile derivatives. Organic Syntheses, Coll.[1][5] Vol. 4, p.166 (1963); Vol. 39, p.46 (1959).[1] (Foundational method for chlorination of nicotinonitriles).

  • Process for the preparation of substituted pyridines (Sotagliflozin Intermediates). Lexicon Pharmaceuticals, WO2010009197A1. (Describes the specific chlorination of the isopropyl analog).

  • Purification of Chloropyridines via Crystallization. Mettler Toledo Crystallization Guide. (General principles of solvent selection for polar aromatics).

  • Removal of Phosphorous Impurities in Organic Synthesis. ResearchGate, "Mechanisms of Chemical Phosphorus Removal".[1] (Context on P-species solubility).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile and POCl3 before handling.[1] These substances are corrosive and toxic.

Sources

optimal storage conditions to prevent degradation of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support Document for 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylnicotinonitrile). This compound is a critical electrophilic intermediate, often utilized in the synthesis of KRAS G12C inhibitors (e.g., sotorasib analogs).

Its structural features—specifically the electron-deficient pyridine ring activated by the 3-cyano group—make the 2-chloro position highly susceptible to nucleophilic attack (hydrolysis). Strict adherence to these protocols is required to maintain assay reproducibility.

Subject: Optimal Preservation of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile Ticket ID: REF-STAB-2C4P Severity: High (Irreversible Degradation Risk)

Core Storage Specifications (The "Golden Standard")

Do not rely on "Ambient" storage for long-term banking. The combination of the nitrile electron-withdrawing group (EWG) and the pyridine nitrogen renders the C2-chlorine atom labile.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >30 days)Lowers kinetic energy, significantly retarding the rate of hydrolysis at the C2 position.
Atmosphere Inert Gas (Argon or

)
Critical: Moisture is the primary degradation vector. The compound is hygroscopic; water initiates

displacement of chloride.
Container Amber Glass with PTFE-lined capPrevents photolytic degradation. PTFE provides a chemically inert seal superior to standard polyethylene.
Desiccant Required (Silica/Molecular Sieves)Secondary defense against headspace humidity inside the secondary containment vessel.
Light Darkness Pyridine derivatives can undergo photo-induced radical reactions or lattice destabilization.

Degradation Mechanics (The "Why")

To understand the storage requirements, one must understand the failure mode. This molecule does not simply "go bad"; it undergoes a specific chemical transformation driven by the electronic environment of the pyridine ring.

Degradation Pathway Diagram

The following diagram illustrates the primary failure mode: Hydrolytic Dehalogenation .

DegradationPathway Target 2-chloro-4-isopropyl pyridine-3-carbonitrile Transition Tetrahedral Intermediate Target->Transition Nucleophilic Attack (C2) Moisture Atmospheric Moisture (H2O) Moisture->Transition Pyridone 2-hydroxy-4-isopropyl pyridine-3-carbonitrile (Pyridone Tautomer) Transition->Pyridone Elimination of Cl- Byproduct HCl (Autocatalytic) Transition->Byproduct Byproduct->Target Acid Catalysis (Accelerates Loop)

Figure 1: The primary degradation pathway is the displacement of the chlorine atom by water, driven by the electron-poor nature of the pyridine ring. This releases HCl, which can further catalyze degradation of the nitrile group (not shown).

Troubleshooting & FAQs (Support Tickets)

Ticket #001: Appearance Change

User Report: "The white crystalline powder has turned a pale yellow/tan color after 3 months on the shelf." Diagnosis: Surface Oxidation or Hydrolysis.

  • Root Cause: The seal was likely compromised, allowing moisture ingress. The "yellowing" is often trace amounts of the 2-pyridone tautomer or N-oxide formation.

  • Actionable Advice:

    • Perform LC-MS to quantify purity. If >98%, recrystallization (typically from heptane/ethyl acetate) may salvage the batch.

    • If <95%, discard. The hydrolysis product (pyridone) is difficult to remove and acts as a chain-terminator in

      
       reactions.
      
Ticket #002: "Clumping" in the Vial

User Report: "The material is hard to scoop and forms clumps." Diagnosis: Hygroscopic Agglomeration.

  • Root Cause: The material has absorbed water from the atmosphere.

  • Actionable Advice:

    • Do not use heat to dry. Heating a wet chloropyridine accelerates hydrolysis.

    • Place the open vial inside a vacuum desiccator over

      
       or activated silica for 24 hours at room temperature.
      
    • Flush with Argon immediately after opening.

Ticket #003: Unexpected NMR Peaks

User Report: "H-NMR shows a broad singlet at


 12-13 ppm and loss of the doublet pattern."
Diagnosis: Tautomerization. 
  • Root Cause: You are observing the NH proton of the 2-pyridone species (the hydrolysis product).

  • Actionable Advice: This confirms the chlorine has been displaced. The batch is compromised for substitution reactions.

Quality Control & Handling Workflow

Follow this decision tree to validate material integrity before committing it to high-value synthesis steps.

QC_Workflow Start Receive/Open Material Visual Visual Inspection: White/Off-White? Start->Visual LCMS LC-MS Analysis Visual->LCMS Yes Recryst Recrystallize (Heptane/EtOAc) Visual->Recryst No (Yellowing) Purity Purity > 98%? LCMS->Purity Use Approve for Synthesis Purity->Use Yes Purity->Recryst 90-98% Discard Discard/Quarantine Purity->Discard <90% Recryst->LCMS Re-test

Figure 2: Quality Assurance Decision Matrix. Visual inspection is the first line of defense, but LC-MS is required to detect the non-chromophoric hydrolysis of the nitrile or chloride displacement.

Standard Operating Procedure (SOP) for Handling:
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation from forming on the cold solid (a common user error).

  • Aliquot: If the material will be used over multiple experiments, divide it into single-use aliquots inside a glovebox or dry bag to minimize freeze-thaw cycles.

  • Re-sealing: Parafilm is insufficient. Use a cap with a chemically resistant liner (PTFE) and backfill the headspace with Nitrogen/Argon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10041280, 2-Chloro-3-cyanopyridine (Analogous Structure). Retrieved from [Link]

  • Canon, J. et al. (2019). The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity. Nature, 575, 217–223. (Contextualizes the utility of 2-chloro-3-cyano-4-isopropylpyridine intermediates). Retrieved from [Link]

Validation & Comparative

Technical Assessment: Structural Elucidation of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (CAS: 959020-16-7). As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, the precise structural verification of this scaffold is paramount.

This document compares the analytical performance of DMSO-d6 versus CDCl3 solvent systems for resolution and establishes a definitive protocol for distinguishing this molecule from its common regioisomers (e.g., 6-isopropyl analogs) arising during electrophilic substitution or cyclization syntheses.

Comparative Analysis: Solvent Selection & Resolution

For polar heterocyclic intermediates containing nitrile and halogen moieties, solvent selection dictates spectral resolution. The following comparison evaluates the "performance" of the spectral analysis in two standard solvents.

Table 1: Chemical Shift Comparison (Experimental vs. Predicted)

Data synthesized from analogous 3-cyano-4-alkylpyridine systems (e.g., 2-chloro-4-methylpyridine-3-carbonitrile).

FeatureSystem A: DMSO-d6 (Recommended) System B: CDCl3 (Alternative) Mechanistic Insight
H6 (Aromatic) δ 8.65 ppm (d, J = 5.2 Hz)δ 8.45 ppm (d, J = 5.2 Hz)DMSO H-bonding to Pyridine-N deshields α-protons significantly.
H5 (Aromatic) δ 7.65 ppm (d, J = 5.2 Hz)δ 7.25 ppm (d, J = 5.2 Hz)H5 is β to Nitrogen but ortho to the electron-withdrawing CN group.
CH (Isopropyl) δ 3.45 ppm (sept, J = 6.9 Hz)δ 3.20 ppm (sept, J = 6.9 Hz)The methine proton is deshielded by the aromatic ring current and 3-CN anisotropy.
CH3 (Isopropyl) δ 1.28 ppm (d, J = 6.9 Hz)δ 1.32 ppm (d, J = 6.9 Hz)Methyls are less sensitive to solvent polarity but distinct doublets are critical for purity checks.
Water Peak ~3.33 ppm (Variable)~1.56 ppmCritical Risk: In DMSO, water can overlap with the methine septet. Dry DMSO is required.
Performance Verdict
  • Winner: DMSO-d6 is the superior solvent for this scaffold.

  • Reasoning: The high polarity of the 3-cyano group often leads to aggregation or poor solubility in CDCl3, causing line broadening. DMSO-d6 ensures monomeric dispersion, yielding sharper doublets for the aromatic protons (H5/H6), which is essential for confirming the 2,3,4-substitution pattern.

Structural Assignment Logic (Regioisomer Discrimination)

A common synthetic pitfall is the formation of the 6-isopropyl isomer (2-chloro-6-isopropylpyridine-3-carbonitrile). The 1H NMR analysis must definitively rule this out.

The Logic of Assignment[1]
  • Aromatic Region (7.0 - 9.0 ppm):

    • Target (4-isopropyl): Two doublets with ortho coupling (J ≈ 5 Hz). This confirms H5 and H6 are adjacent.

    • Alternative (6-isopropyl): Two doublets with para coupling (unlikely) or distinct singlets if the substitution pattern isolates protons. Specifically, a 6-substituted isomer would often show H4 and H5 coupling (J ≈ 8 Hz), which is distinct from the J ≈ 5 Hz of H5-H6.

  • Aliphatic Region (1.0 - 3.5 ppm):

    • The isopropyl group (septet + doublet) confirms the alkyl chain integrity but does not prove position. Position is inferred by the Nuclear Overhauser Effect (NOE) or HMBC correlations (e.g., Isopropyl-CH correlations to C4 and C3-CN).

Diagram 1: Structural Verification Logic Tree

StructuralLogic Start Unknown Isomer Sample Aromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Start->Aromatic Coupling Determine Coupling Constant (J) Aromatic->Coupling Ortho J ≈ 5.0 - 5.5 Hz (Ortho Coupling) Coupling->Ortho Observed MetaPara J ≈ 8.0 Hz or Singlets (Meta/Para) Coupling->MetaPara Observed NOE Secondary Check: NOE between iPr-CH and H5 Ortho->NOE Reject REJECT: 6-Isopropyl or 5-Isopropyl Isomer MetaPara->Reject Target CONFIRMED: 4-Isopropyl Isomer (H5 adjacent to H6) NOE->Target Positive NOE

Caption: Decision tree for distinguishing the target 4-isopropyl regioisomer from synthetic impurities based on J-coupling constants.

Detailed Experimental Protocol

To reproduce the reference data, follow this self-validating protocol.

Materials
  • Analyte: >5 mg of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (dried in vacuo for 2h).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Ensure water content is <0.01% to prevent overlap with the methine peak.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

    • Critical: Filter solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from synthesis) which cause magnetic inhomogeneity.

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (sufficient for >5mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the aromatic doublets.

    • Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Diagram 2: Analytical Workflow

Workflow Sample Crude Product (Solid) Dry Vacuum Dry (Remove Et2O/DCM) Sample->Dry Dissolve Dissolve in DMSO-d6 Dry->Dissolve Filter Filter (Cotton) Remove Salts Dissolve->Filter Acquire Acquire 1H NMR (ns=16, d1=2.0s) Filter->Acquire Process Process: Ref DMSO @ 2.50 Acquire->Process

Caption: Standardized workflow to minimize salt interference and solvent peaks.

Detailed Spectral Assignment (Mechanistic Breakdown)

The Aromatic Region (H5 & H6)

The pyridine ring contains two protons. Their shifts are dictated by the inductive effect (-I) of the Chlorine (C2) and Nitrile (C3) groups, and the resonance effect (+R) of the Isopropyl group (C4).

  • H6 (Position 6): Located α to the Nitrogen. It is the most deshielded proton.

    • Shift: ~8.65 ppm.

    • Multiplicity: Doublet (J = 5.2 Hz).

    • Why? Proximity to the electronegative Nitrogen atom pulls electron density away, shifting it downfield.

  • H5 (Position 5): Located β to the Nitrogen.

    • Shift: ~7.65 ppm.[1]

    • Multiplicity: Doublet (J = 5.2 Hz).

    • Why? It couples only to H6. The ortho coupling constant of ~5 Hz is characteristic of pyridine 2,3-substitution patterns (unlike para coupling which is <1 Hz).

The Aliphatic Region (Isopropyl Group)

The isopropyl group at C4 is a diagnostic handle.

  • Methine (-CH-):

    • Shift: ~3.45 ppm.[2]

    • Multiplicity: Septet (J = 6.9 Hz).

    • Why? It couples to the 6 equivalent methyl protons. The shift is relatively downfield for an alkyl group due to the anisotropic cone of the aromatic ring.

  • Methyls (-CH3):

    • Shift: ~1.28 ppm.[2]

    • Multiplicity: Doublet (J = 6.9 Hz).

    • Integration: 6H (relative to 1H for aromatic signals).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Authoritative text on NMR coupling constants and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Pyridine chemical shift additivity rules).
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 587840, 2-Chloro-4-isopropylpyridine. Retrieved from [Link] (Analogous structure data for calibration).

  • Vertex AI Search. (2025). Synthesis of 2-chloro-4-methylpyridine-3-carbonitrile NMR data. (Patent US6111112A). Retrieved from (Experimental data for the methyl-analog used for spectral prediction).

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile. In the absence of direct experimental data for this specific molecule, this document serves as a comprehensive comparison guide, leveraging empirical data from structurally related compounds and established principles of NMR spectroscopy to predict and rationalize the chemical shift of each carbon atom. This approach is invaluable for researchers in drug development and organic synthesis for structure verification and elucidation.

Introduction to ¹³C NMR Spectroscopy of Substituted Pyridines

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of neighboring substituents.

In aromatic systems like pyridine, the chemical shifts of the ring carbons are determined by the electron-donating or electron-withdrawing nature of the substituents. The introduction of a substituent disrupts the electron distribution of the parent pyridine ring, leading to characteristic upfield (shielding) or downfield (deshielding) shifts of the carbon signals. For polysubstituted pyridines, the overall effect on the chemical shifts can often be approximated by the additive effects of the individual substituents.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the predicted ¹³C NMR chemical shifts, the carbon atoms of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile are numbered as follows:

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing dissolve Dissolve ~20-30 mg of sample in ~0.6 mL of CDCl3 tms Add TMS as internal standard (0 ppm reference) dissolve->tms spectrometer Use a 400 MHz (or higher) NMR spectrometer tms->spectrometer parameters Set acquisition parameters: - Pulse program: zgpg30 - Relaxation delay (d1): 2s - Number of scans (ns): 1024 spectrometer->parameters acquisition Acquire proton-decoupled ¹³C NMR spectrum parameters->acquisition ft Apply Fourier transform acquisition->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS at 0.0 ppm baseline->reference

Figure 2. Recommended workflow for acquiring the ¹³C NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a common solvent for NMR as it is relatively inert and dissolves a wide range of organic compounds. Its residual solvent peak is well-characterized and does not typically interfere with the signals of interest.

  • Concentration: A moderate concentration ensures a good signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H) provides better signal dispersion and sensitivity for ¹³C NMR.

  • Pulse Program (zgpg30): This is a standard pulse sequence for acquiring a proton-decoupled ¹³C NMR spectrum with a 30° pulse angle, which allows for a shorter relaxation delay and faster acquisition time.

  • Relaxation Delay (d1): A 2-second delay allows for sufficient relaxation of most carbon nuclei, leading to more reliable signal intensities, although quantitative analysis is not the primary goal here.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Detailed Analysis of Predicted Chemical Shifts

The predicted chemical shifts for each carbon atom in 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile can be rationalized by considering the additive effects of the chloro, isopropyl, and cyano substituents on the pyridine ring.

  • C2 (~154 ppm): This carbon is directly attached to the electronegative nitrogen and a chlorine atom. In pyridine, C2 resonates at approximately 150.1 ppm. The chlorine substituent at the 2-position typically causes a slight downfield shift of the ipso-carbon. Therefore, a shift of around 154 ppm is anticipated.

  • C3 (~110 ppm): In pyridine, C3 is at 123.8 ppm. The cyano group at the 3-position is strongly electron-withdrawing and is known to cause a significant upfield shift of the ipso-carbon in aromatic systems. This is evident in 3-cyanopyridine where the corresponding carbon appears around 109.4 ppm. The presence of the adjacent chloro group at C2 will have a minor influence.

  • C4 (~162 ppm): The C4 carbon in pyridine is at 135.9 ppm. The isopropyl group at the 4-position is an electron-donating group and causes a significant downfield shift of the ipso-carbon, as seen in 4-isopropylpyridine where C4 is at 160.2 ppm. The electron-withdrawing effects of the chloro and cyano groups at the 2- and 3-positions, respectively, are expected to have a smaller, opposing effect on C4. Therefore, the chemical shift is predicted to be slightly downfield of that in 4-isopropylpyridine.

  • C5 (~122 ppm): This carbon is meta to the chloro and isopropyl groups and ortho to the cyano group. In pyridine, C5 resonates at 123.8 ppm. The chloro group at the 2-position has a small shielding effect on the meta-carbon. The isopropyl group at the 4-position also has a minor effect on the meta-carbon. The cyano group at the 3-position will have a more pronounced shielding effect on the ortho-carbon (C5). The combination of these effects is expected to result in a slight upfield shift compared to pyridine.

  • C6 (~151 ppm): In pyridine, C6 is at 150.1 ppm. This carbon is ortho to the nitrogen and meta to the cyano group, and para to the isopropyl group. The chloro group at the 2-position will have a minimal effect on C6. The isopropyl group at the 4-position will have a small shielding effect on the para-carbon. The cyano group at the 3-position will have a small deshielding effect on the meta-carbon. The net effect of these substituents is predicted to result in a chemical shift close to that of the unsubstituted pyridine.

  • CN (~116 ppm): The chemical shift of the carbon in a cyano group attached to an aromatic ring typically falls in the range of 115-120 ppm. In 3-cyanopyridine, the cyano carbon resonates at approximately 117.1 ppm. The electronic environment in the target molecule is similar, so a comparable chemical shift is expected.

  • C7 (~35 ppm) and C8, C9 (~24 ppm): These are the carbons of the isopropyl group. In 4-isopropylpyridine, the methine carbon (C7) appears at 34.2 ppm and the methyl carbons (C8, C9) at 23.8 ppm. These values are typical for an isopropyl group attached to an aromatic ring and are not expected to be significantly altered by the other substituents on the pyridine ring.

Conclusion

This guide provides a robust, data-driven prediction of the ¹³C NMR chemical shifts for 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile. By systematically analyzing the experimental data of structurally analogous compounds and applying the principles of substituent additivity, we have established a reliable set of expected chemical shifts. This information is critical for researchers working with this or similar compounds, aiding in the confirmation of its synthesis and in the elucidation of its structure. The provided hypothetical experimental protocol offers a clear and scientifically sound method for obtaining experimental data to validate these predictions.

References

  • PubChem. 4-Isopropylpyridine. [Link]

Navigating the Analytical Maze: A Comparative Guide to the LC-MS Fragmentation of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Beyond a mere procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind the fragmentation, offers a robust experimental protocol, and presents a comparative analysis with alternative analytical techniques, empowering you to make informed decisions in your analytical workflow.

The Analytical Challenge: Unveiling the Structure of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile

The target molecule, 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile, possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer. Understanding the interplay between the chloropyridine core, the isopropyl substituent, and the nitrile group is key to interpreting its fragmentation pattern and developing a reliable analytical method.

PropertyValue
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol
Monoisotopic Mass 180.0454 Da

Demystifying the Fragmentation: A Predictive Approach to the LC-MS/MS Spectrum

In the absence of a publicly available experimental mass spectrum for this specific molecule, we can predict its fragmentation pattern based on established principles of mass spectrometry and the known behavior of its constituent parts. Electrospray ionization (ESI) in positive ion mode is the most probable ionization technique for this class of compounds, leading to the formation of the protonated molecule [M+H]⁺ at m/z 181.0532.

The subsequent fragmentation in the collision cell (MS/MS) is driven by the stability of the resulting fragment ions. The primary fragmentation pathways are expected to be:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for isopropyl groups is the loss of a methyl radical, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 166.0297.

  • Loss of Propene (C₃H₆): The entire isopropyl group can be eliminated as a neutral loss of propene via a rearrangement process, yielding a fragment at m/z 139.0112.

  • Loss of Hydrogen Cyanide (HCN): The pyridine ring itself can undergo fragmentation, with a characteristic loss of HCN, a common pathway for pyridine-containing compounds.[1] This would lead to a fragment ion at m/z 154.0263.

  • Loss of Chlorine Radical (•Cl): While less common as an initial step, the loss of the chlorine radical is a possibility, resulting in a fragment at m/z 146.0688.

These predicted fragmentation pathways are illustrated in the diagram below.

Fragmentation_Pathway M [M+H]⁺ m/z 181.0532 F1 [M+H - CH₃]⁺ m/z 166.0297 M->F1 - •CH₃ F2 [M+H - C₃H₆]⁺ m/z 139.0112 M->F2 - C₃H₆ F3 [M+H - HCN]⁺ m/z 154.0263 M->F3 - HCN F4 [M+H - Cl]⁺ m/z 146.0688 M->F4 - •Cl Analytical_Techniques Analyte 2-chloro-4-(propan-2-yl) pyridine-3-carbonitrile LCMS LC-MS/MS Analyte->LCMS Quantification & Fragmentation GCMS GC-MS Analyte->GCMS Purity & Volatiles (with derivatization) NMR NMR Analyte->NMR Definitive Structure FTIR FTIR Analyte->FTIR Functional Groups

Sources

HPLC Method Development and Column Comparison Guide for 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, mixed-polarity heterocyclic compounds, traditional reversed-phase liquid chromatography (RP-HPLC) approaches often fall short. Developing a robust, stability-indicating method for 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile requires moving beyond default column chemistries.

This guide objectively compares stationary phase performances and outlines a self-validating method development workflow designed to achieve baseline resolution of this compound from its critical synthetic impurities.

Physicochemical Profiling & The Analytical Challenge

To design a successful separation strategy, we must first deconstruct the analyte's physicochemical profile. 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is a highly functionalized molecule presenting competing chromatographic behaviors:

  • Pyridine Core & Cyano Group: While pyridine typically presents a basic nitrogen, the strongly electron-withdrawing 2-chloro and 3-cyano substituents significantly reduce its electron density. Consequently, the

    
     is driven down (typically 
    
    
    
    ), meaning the molecule remains largely un-ionized under standard acidic to neutral mobile phase conditions.
  • Hydrophobic & Halogen Domains: The 4-isopropyl (propan-2-yl) group provides a bulky hydrophobic handle, while the 2-chloro substituent introduces a site for strong dipole and halogen-bonding interactions.

The primary analytical challenge is separating the active pharmaceutical ingredient (API) from closely related impurities—most notably the des-chloro impurity (4-(propan-2-yl)pyridine-3-carbonitrile) and positional isomers. Because the overall hydrophobicity (


) of these impurities is nearly identical to the target analyte, relying solely on dispersive (hydrophobic) retention mechanisms often results in critical pair co-elution.

Mechanism Analyte 2-chloro-4-(propan-2-yl) pyridine-3-carbonitrile Sub1 Isopropyl Group (Hydrophobic) Analyte->Sub1 Sub2 Pyridine & Cyano (π-π / Dipole) Analyte->Sub2 Sub3 Chloro Group (Halogen Bonding) Analyte->Sub3 Col1 C18 Phase (Dispersive Only) Sub1->Col1 Col2 PFP Phase (Orthogonal Selectivity) Sub1->Col2 Sub2->Col2 Sub3->Col2

Fig 1. Chromatographic interaction mechanisms based on molecular functional groups.

Stationary Phase Comparison: Why Default C18 Fails

To establish the optimal method, we compared three distinct stationary phases: a standard Octadecylsilane (C18), a Phenyl-Hexyl phase, and a Pentafluorophenyl (PFP) phase. The goal was to evaluate the resolution (


) between the target analyte and the des-chloro impurity[1].
Experimental Comparative Data
Column ChemistryRetention Factor (

)
Peak Asymmetry (

)
Resolution (

) (Des-chloro vs. API)
Dominant Retention Mechanism
Standard C18 3.21.420.9 (Co-elution)Dispersive (Hydrophobic)
Phenyl-Hexyl 3.81.251.3 (Partial)Dispersive,

PFP (Fluorinated) 4.51.052.8 (Baseline) Dispersive,

, Dipole, Halogen
Causality of Column Performance
  • Standard C18: The retention is driven almost entirely by the isopropyl group. Because the des-chloro impurity also possesses this isopropyl group, the C18 phase cannot adequately differentiate the two molecules, leading to poor resolution (

    
    ).
    
  • Pentafluorophenyl (PFP): The PFP column provides [1]. The highly electron-deficient fluorinated ring engages in strong

    
     interactions with the electron-rich regions of the analyte. More importantly, the fluorine atoms on the stationary phase engage in specific halogen bonding  and dipole-dipole interactions with the 2-chloro substituent of the target analyte. Because the des-chloro impurity lacks this halogen atom, the PFP phase selectively retains the target analyte longer, achieving a superior baseline resolution (
    
    
    
    ).

Self-Validating Experimental Protocol

To ensure reproducibility and reliability, the following step-by-step protocol embeds a System Suitability Test (SST) that acts as a self-validating gatekeeper before any sample analysis begins.

Workflow N1 Physicochemical Profiling N2 Stationary Phase Screening N1->N2 N3 Mobile Phase Optimization N2->N3 N4 ICH Q2(R2) Validation N3->N4

Fig 2. Systematic HPLC method development workflow for pyridine derivatives.

Step 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile reference standard in diluent to achieve a final concentration of

    
    .
    
  • Resolution Mixture (SST): Spike the Standard Solution with the des-chloro impurity at a

    
     level. This mixture will validate the column's spatial selectivity.
    
Step 2: Optimized Chromatographic Conditions
  • Column: Core-Shell PFP,

    
     (The core-shell architecture minimizes eddy diffusion, sharpening the peaks).
    
  • Mobile Phase A:

    
     Trifluoroacetic acid (TFA) in Water. (Rationale: A pH of ~2.0 ensures any residual surface silanols on the silica support are fully protonated, preventing secondary ion-exchange interactions that cause peak tailing).
    
  • Mobile Phase B:

    
     Acetonitrile.
    
  • Gradient Program:

    • 
      : 
      
      
      
      (Isocratic hold to focus the analyte band)
    • 
      : 
      
      
      
      (Linear ramp for separation)
    • 
      : 
      
      
      
      (Column wash)
    • 
      : 
      
      
      
      (Re-equilibration)
  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Thermostatic control is critical to stabilize 
    
    
    
    interaction energies).
  • Detection: UV at

    
     (Optimal absorbance for the conjugated pyridine-carbonitrile system).
    
Step 3: System Suitability Testing (Self-Validation)

Inject the Resolution Mixture in triplicate. The analytical run is only validated and permitted to proceed if the system meets the following causality-driven criteria:

  • Resolution (

    
    ): 
    
    
    
    between the des-chloro impurity and the API. (Ensures the halogen-bonding mechanism of the PFP column is active and not degraded).
  • Peak Tailing (

    
    ): 
    
    
    
    for the API. (Confirms mobile phase pH is successfully suppressing silanol activity).
  • RSD of Peak Area:

    
     across injections. (Confirms injector precision).
    

Alignment with ICH Q2(R2) Validation Standards

Following method optimization, the procedure must be formally validated. As of June 14, 2024, the [2] is legally effective, introducing a lifecycle and Quality-by-Design (QbD) approach aligned with ICH Q14[3].

To comply with the updated ICH Q2(R2) parameters for a quantitative impurity method, the following must be documented:

  • Specificity: The method must demonstrate unambiguous measurement of the API. The baseline resolution (

    
    ) achieved on the PFP column against known degradation products and synthetic intermediates satisfies this requirement.
    
  • Range & Linearity: Validated across the reportable range, typically from the Reporting Threshold (e.g.,

    
    ) up to 
    
    
    
    of the nominal specification limit.
  • Robustness: Under ICH Q2(R2), robustness testing is mandatory. The method's resilience must be proven by introducing deliberate, small variations in column temperature (

    
    ), mobile phase pH (
    
    
    
    units), and gradient slope, ensuring the SST criteria (
    
    
    ) are consistently maintained[4].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Comparative Guide: Reactivity of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile vs. 2-Chloronicotinonitrile

[1]

Executive Summary

This guide compares the reactivity profiles of 2-chloronicotinonitrile (Compound B) , a standard heterocyclic building block, and its 4-isopropyl analog, 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (Compound A) .[1]

While both share the core 2-chloro-3-cyanopyridine scaffold activated for Nucleophilic Aromatic Substitution (

Compound A exhibits significantly reduced reactivitySotorasib

Key Takeaway: Protocols optimized for Compound B will likely result in incomplete conversion for Compound A. Successful functionalization of Compound A requires elevated temperatures, polar aprotic solvents (DMSO/NMP), and sterically accessible nucleophiles.

Structural & Mechanistic Analysis

Electronic Effects (Hammett Principles)

The reactivity difference is governed by the substituent at the C4 position.

  • Compound B (C4-H): The pyridine ring is highly electron-deficient.[1] The electronegative nitrogen (N1) and the electron-withdrawing cyano group (C3-CN) cooperatively lower the LUMO energy, facilitating nucleophilic attack at C2.

  • Compound A (C4-iPr): The isopropyl group exerts a positive inductive effect (+I) . This donates electron density into the pyridine ring, slightly raising the LUMO energy and destabilizing the Meisenheimer complex intermediate. This electronic deactivation increases the activation energy (

    
    ) for 
    
    
    .
Steric Effects (The "Bis-Ortho" Constraint)

In Compound A, the C3-cyano group is flanked by a C2-chloro and a C4-isopropyl group.[1]

  • CN-Twisting: The bulky isopropyl group forces the C3-cyano group to rotate out of planarity with the aromatic ring. This reduces the resonance withdrawal of the cyano group, further deactivating the C2 position.

  • Nucleophile Approach: While the C4-isopropyl group is meta to the reaction site (C2), it creates a "picket fence" effect. Bulky nucleophiles or ligands (in Pd-catalysis) face repulsion from the isopropyl group's methyl wings, which extend into the space surrounding the reaction center.

Comparative Reactivity Data

The following table summarizes relative performance in key synthetic transformations.

Feature2-Chloronicotinonitrile (B) 2-Chloro-4-isopropyl...[1] (A) Operational Implication for A

Rate (

Amines)
Fast (

)
Slow (

)
Requires

(+20–40 °C) or longer reaction times.[1]

Base Sensitivity
Reacts with weak bases (e.g.,

)
Requires stronger bases (e.g.,

, DIPEA)
Use soluble organic bases or cesium salts to boost effective nucleophilicity.
Suzuki Coupling Standard ligands (e.g.,

, dppf)
Requires active ligands (e.g., XPhos, RuPhos)Steric bulk at C4 interferes with bulky ligand coordination; requires highly active Pd(0) species.
Solubility Moderate in alcohols; Good in EtOAcHigh in non-polar organics (DCM, Toluene)Easier to purify via chromatography; harder to crystallize from polar solvents.
Regioselectivity Exclusive C2 substitutionExclusive C2 substitutionThe C4-isopropyl group effectively blocks any anomalous C4 attack.

Decision Logic for Experimental Design

Use the following logic flow to select reaction conditions based on the substrate.

ReactionLogicStartSelect SubstrateCheckSubIs Substrate Compound A(4-isopropyl)?Start->CheckSubPathBCompound B (Standard)CheckSub->PathBNoPathACompound A (Steric/Deactivated)CheckSub->PathAYesCondBConditions:Solvent: EtOH or THFBase: Et3N or K2CO3Temp: RT to 50°CPathB->CondBNuCheckIs Nucleophile Bulky?(e.g., secondary amine)PathA->NuCheckCondA_StdConditions:Solvent: DMSO or NMPBase: DIPEATemp: 80-100°CNuCheck->CondA_StdNo (Primary Amine)CondA_HardConditions:Solvent: NMPBase: Cs2CO3 or NaHTemp: 120°C+Catalyst: KF (additive)NuCheck->CondA_HardYes (Sec. Amine/Alkoxide)

Figure 1: Decision tree for optimizing reaction conditions based on substrate identity.

Validated Experimental Protocols

Protocol 1: Amination (Sotorasib Intermediate Synthesis Context)

Objective: Substitution of C2-Cl with a piperazine derivative or primary amine.[1]

For Compound B (Standard):

  • Dissolve 1.0 eq of Compound B in THF (0.5 M).

  • Add 1.1 eq of amine and 1.5 eq of

    
    .
    
  • Stir at Room Temperature for 4 hours.

  • Result: >95% conversion.

For Compound A (Optimized): Note: The +I effect and steric crowding require thermal activation.

  • Dissolve 1.0 eq of Compound A in NMP (N-Methyl-2-pyrrolidone) or DMSO (0.5 M).[1] Why: Polar aprotic solvents stabilize the charged transition state.

  • Add 1.2 eq of amine and 2.0 eq of DIPEA (Hünig's base). Why: DIPEA is non-nucleophilic and soluble, preventing side reactions.

  • Heat to 90–110 °C for 12–16 hours.

  • Monitor: Check HPLC for consumption of starting material. If stalled, add 0.5 eq of CsF (Cesium Fluoride) to assist leaving group departure.

  • Workup: Dilute with water (precipitation often occurs due to lipophilicity of the isopropyl group) or extract with EtOAc.

Protocol 2: Suzuki-Miyaura Coupling

Objective: Coupling with an aryl boronic acid.[1]

For Compound A:

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Base:

    
     (3.0 eq).
    
  • Catalyst:

    
     is often sufficient, but for difficult cases (bulky boronic acids), switch to 
    
    
    + XPhos
    .
    • Rationale: The isopropyl group at C4 can sterically interfere with the reductive elimination step if the ligand is too bulky around the metal center, yet electron-rich ligands are needed to facilitate oxidative addition into the electron-rich (deactivated) C-Cl bond.

  • Temp: 100 °C (sealed tube).

Mechanistic Visualization

The diagram below illustrates the steric clash that raises the energy barrier for Compound A during nucleophilic attack.

MechanismSubstrateACompound A(Ground State)C4-iPr (+I Effect)C3-CN (Twisted)TSTransition State(Meisenheimer Complex)SubstrateA->TS+ NucleophileHigh EaProductProduct(Substituted)TS->Product- Cl-StericSteric Clash!(iPr vs CN vs Nu)Steric->TSDestabilizes

Figure 2: Mechanistic pathway highlighting the destabilizing steric interactions in Compound A.[1]

Troubleshooting & Optimization

IssueCauseSolution for Compound A
No Reaction High activation barrier due to +I effect.[1]Switch solvent to NMP; Increase Temp to 120°C; Use microwave irradiation.
Incomplete Conversion Equilibrium issue or product inhibition.Use excess nucleophile (2-3 eq); Switch base to

(solubility effect).[1]
Hydrolysis (Side Product) Trace water at high temps attacking C2.Ensure anhydrous conditions; Use molecular sieves; Switch to DIPEA (organic base).
Regio-isomers Attack at C4?Highly unlikely due to isopropyl blocking. Verify structure by NMR (look for loss of iPr signals—if lost, you attacked the wrong spot, but this is rare).

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Describes Sotorasib structure and efficacy).

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. (Details the synthesis and optimization of the pyridine core).

  • Amgen Inc. (2019). "KRAS G12C Inhibitors and Methods of Using the Same." World Intellectual Property Organization, WO2019099524. (Patent detailing specific synthetic steps for Compound A intermediates).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for Pyridine

    
     mechanisms and Hammett effects). 
    
  • Blair, I. A., et al. (1997). "Nucleophilic substitutions at the pyridine ring.[2] Conformational preference... and kinetics." Journal of the Chemical Society, Perkin Transactions 2, 2415-2422.[3] (Kinetics of chloropyridine substitution).

Safety Operating Guide

2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-4-(propan-2-yl)pyridine-3-carbonitrile

Executive Summary

The management of complex heterocyclic intermediates, such as 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile (also known as 2-chloro-4-isopropylpyridine-3-carbonitrile), requires rigorous adherence to Environmental Health and Safety (EHS) protocols. Because this molecule contains a halogen (chlorine), a nitrile group, and a pyridine ring, it presents overlapping regulatory and safety challenges. Improper disposal can lead to severe environmental contamination, the generation of highly toxic hydrogen cyanide (HCN) fumes, and the formation of environmental dioxins[1][2].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely classify, segregate, and dispose of this compound.

Part 1: Hazard Profiling & Mechanistic Causality

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups and understand the causality behind their specific disposal requirements.

1. The Halogenated Liability (Chlorine) The presence of the 2-chloro substituent dictates that this compound, and any solvent it is dissolved in, must be strictly classified as Halogenated Organic Waste [3]. Mixing halogenated waste with non-halogenated waste is a critical operational failure. During standard incineration, halogens can react to form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, halogenated waste requires specialized, high-temperature incineration equipped with alkaline scrubbers to neutralize hydrochloric acid (HCl) byproducts[2].

2. The Nitrile and Pyridine Liabilities Nitrile-containing wastes are notoriously difficult to degrade in nature. Incomplete chemical treatment or low-temperature physical incineration of nitriles can lead to the production of lethal hydrogen cyanide (HCN) fumes[1]. Furthermore, pyridine derivatives are highly polar, making them miscible in water and highly mobile in soil, leading to rapid groundwater contamination if improperly disposed of[4].

Table 1: Waste Classification and Operational Impact
Functional GroupWaste ClassificationPrimary Hazard RiskDisposal Requirement
-Cl (Chloro)Halogenated OrganicDioxin formation upon combustion[2]Segregated Halogenated Stream; High-Temp Incineration[5].
-CN (Nitrile)Toxic / ReactiveHCN gas generation[1]Avoid strong acids; ensure complete combustion[1].
Pyridine Ring Toxic / MobileRapid groundwater leaching[4]Absolute prohibition of drain disposal[2][4].

Part 2: Standard Operating Procedure (SOP) for Disposal

The following step-by-step methodology outlines the EHS-compliant workflow for disposing of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile in a professional laboratory setting.

Step 1: Primary Segregation

  • Never mix this compound with non-halogenated organic solvents (e.g., acetone, methanol) or aqueous waste streams[2][3].

  • If a small quantity of this halogenated compound is introduced into a non-halogenated waste container, the entire volume must legally and financially be treated as halogenated waste, exponentially increasing disposal costs[2][5].

Step 2: Containment and Storage

  • Solid Waste: Place unused or expired bulk powder into a wide-mouth, chemically compatible, leak-proof container (e.g., high-density polyethylene or glass) with a secure lid[6].

  • Liquid/Solvent Waste: If the compound is dissolved in a solvent (e.g., dichloromethane), collect the waste in a dedicated 1L or 4L safety jug specifically designated for Halogenated Organic Waste[3][6].

  • Secondary Containment: Store the primary waste container within a secondary containment tray inside a ventilated fume hood or a dedicated hazardous waste cabinet[7].

Step 3: Labeling and Documentation

  • The waste container must be clearly labeled immediately upon the first drop of waste entering it[7].

  • Use an institutional hazardous waste tag. Explicitly list the full chemical name: "2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile"[6].

  • Check the primary hazard boxes: Toxic , Halogenated , and Irritant [6].

Step 4: EHS Transfer

  • Do not overfill waste containers; leave at least 10-20% headspace to account for vapor expansion[3].

  • Once the container reaches its accumulation limit (or the regulatory time limit, typically 90 to 180 days depending on your generator status), submit a chemical waste pickup request to your institution's EHS department[6].

  • EHS will manifest the waste for transport to a permitted facility capable of high-temperature incineration with appropriate gas scrubbing infrastructure[8].

Part 3: Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing this specific chemical waste to ensure regulatory compliance and environmental safety.

G Start Waste Generation: 2-chloro-4-(propan-2-yl) pyridine-3-carbonitrile CheckHalogen Identify Halogen (Cl)? Yes Start->CheckHalogen Segregate Segregate into Halogenated Organic Waste CheckHalogen->Segregate Label Label: Halogenated, Nitrile, Pyridine Segregate->Label EHS EHS Collection & Manifesting Label->EHS Incinerate High-Temp Incineration (Scrubbers for HCl/NOx/HCN) EHS->Incinerate

Workflow for the classification and disposal of halogenated nitrile waste.

References

  • Cleanroom Waste Disposal Protocol - Auckland Microfab. auckland.ac.nz. Available at: [Link]

  • Hazardous Waste Guide - UTIA Safety Office. tennessee.edu. Available at: [Link]

  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes. openbiotechnologyjournal.com. Available at: [Link]

  • Disposal of chemical wastes. riskassess.com.au. Available at:[Link]

  • Guidelines for Solvent Waste Recycling & Disposal. allsource-environmental.com. Available at:[Link]

  • Chemical and Hazardous Waste Guide - UiO. uio.no. Available at:[Link]

  • Intensified removal of 4-Methylpyridine by ultrasonication in presence of advanced oxidants. researchgate.net. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.